Octadecaprenol
Descripción
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Propiedades
Fórmula molecular |
C90H146O |
|---|---|
Peso molecular |
1244.1 g/mol |
Nombre IUPAC |
(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71-octadecamethyldoheptaconta-2,6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70-octadecaen-1-ol |
InChI |
InChI=1S/C90H146O/c1-73(2)37-20-38-74(3)39-21-40-75(4)41-22-42-76(5)43-23-44-77(6)45-24-46-78(7)47-25-48-79(8)49-26-50-80(9)51-27-52-81(10)53-28-54-82(11)55-29-56-83(12)57-30-58-84(13)59-31-60-85(14)61-32-62-86(15)63-33-64-87(16)65-34-66-88(17)67-35-68-89(18)69-36-70-90(19)71-72-91/h37,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,91H,20-36,38,40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72H2,1-19H3/b74-39+,75-41+,76-43+,77-45+,78-47+,79-49+,80-51+,81-53+,82-55+,83-57+,84-59+,85-61+,86-63+,87-65+,88-67+,89-69+,90-71+ |
Clave InChI |
CDNMCNONDDPVAP-SFBFPNTOSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Octadecatrienoic Acid: Chemical Structure, Properties, and Biological Activities
A Note on Nomenclature: The term "octadecaprenol" appears to be a non-standard or erroneous name. Based on the principles of chemical nomenclature, "this compound" would describe a C90 isoprenoid alcohol, a significantly different and less commonly studied molecule. It is highly probable that the intended subject of this guide is octadecatrienoic acid , a C18 polyunsaturated fatty acid with numerous isomers of significant interest to researchers, scientists, and drug development professionals. This guide will, therefore, focus on the chemical structure, properties, and biological activities of octadecatrienoic acid and its key isomers.
Chemical Structure and Isomers of Octadecatrienoic Acid
Octadecatrienoic acid is a polyunsaturated fatty acid with an 18-carbon backbone and three double bonds. Its chemical formula is C₁₈H₃₀O₂. The various isomers of octadecatrienoic acid differ in the position and configuration (cis or trans) of these double bonds, leading to a wide range of distinct chemical and biological properties. Some of the most studied isomers include:
-
α-Linolenic Acid (ALA): An omega-3 fatty acid with the IUPAC name (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid. It is an essential fatty acid for humans and is commonly found in plant-based oils such as flaxseed, walnut, and canola oil.
-
γ-Linolenic Acid (GLA): An omega-6 fatty acid with the IUPAC name (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid. It is found in evening primrose oil, borage oil, and blackcurrant seed oil.
-
Conjugated Linolenic Acids (CLnAs): A group of isomers where the double bonds are conjugated (not separated by a methylene (B1212753) group). An example is Punicic acid ((9Z,11E,13Z)-octadeca-9,11,13-trienoic acid), found in pomegranate seed oil. While structurally distinct, they are often studied alongside other octadecatrienoic acids for their potent biological effects.
Closely related and often discussed in the same context are the Conjugated Linoleic Acids (CLAs) , which are isomers of octadecadienoic acid (C₁₈H₃₂O₂). Due to their overlapping biological activities, particularly in modulating lipid metabolism and inflammation, they are relevant to this discussion.
Physicochemical Properties of Key Isomers
The physical and chemical properties of octadecatrienoic acid isomers are influenced by the arrangement of their double bonds. The following table summarizes key quantitative data for α-linolenic acid and γ-linolenic acid.
| Property | α-Linolenic Acid (ALA) | γ-Linolenic Acid (GLA) |
| Molecular Formula | C₁₈H₃₀O₂ | C₁₈H₃₀O₂ |
| Molecular Weight | 278.43 g/mol | 278.43 g/mol [1] |
| CAS Number | 463-40-1[2] | 506-26-3[1] |
| Appearance | Colorless to pale yellow liquid[3] | Colorless to pale yellow oil |
| Melting Point | -11 °C[4] | -11.3 to -11 °C[5] |
| Boiling Point | 232 °C at 17 mmHg[4][6] | 125 °C at 0.05 mmHg[5] |
| Density | 0.91 g/mL[2] | Not readily available |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and chloroform (B151607).[3] | Insoluble in water; soluble in organic solvents like ethanol, methanol, and ethyl acetate.[7][8] |
Biological Activities and Signaling Pathways
The isomers of octadecatrienoic acid and related compounds exhibit a range of biological activities, primarily through the modulation of key signaling pathways involved in inflammation and metabolism.
Anti-inflammatory Effects of γ-Linolenic Acid (GLA)
GLA has been shown to possess significant anti-inflammatory properties. One of the key mechanisms is its ability to inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two major transcription factors that regulate the expression of pro-inflammatory genes. This inhibition is thought to be mediated by the suppression of the ERK and JNK signaling pathways.[6]
Regulation of Lipid Metabolism by Conjugated Linoleic Acid (CLA) via PPARs
Conjugated linoleic acid isomers are known to be potent ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. Activation of PPARα by CLA can lead to an increase in fatty acid oxidation, while activation of PPARγ is central to adipogenesis.
Suppression of Cholesterol and Triacylglycerol Biosynthesis by α-Linolenic Acid (ALA)
α-Linolenic acid has been shown to suppress the biosynthesis of cholesterol and triacylglycerols. This is achieved by down-regulating the expression of Sterol Regulatory Element-Binding Proteins (SREBPs), specifically SREBP-2, SREBP-1a, and SREBP-1c. These transcription factors are master regulators of genes involved in lipid synthesis.
Experimental Protocols
Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of fatty acids in a biological sample.
Objective: To identify and quantify the fatty acid composition of a sample.
Principle: Fatty acids are extracted from the sample and converted to their more volatile fatty acid methyl esters (FAMEs) for separation and detection by GC-MS.
Methodology:
-
Lipid Extraction:
-
Homogenize the sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) mixture.
-
Separate the lipid-containing chloroform layer.
-
Evaporate the solvent to obtain the total lipid extract.
-
-
Saponification and Methylation (Preparation of FAMEs):
-
To the lipid extract, add methanolic sodium hydroxide (B78521) and reflux to saponify the lipids.
-
Add a methylation reagent such as boron trifluoride-methanol (BF₃-methanol) and reflux to convert the free fatty acids to FAMEs.
-
Extract the FAMEs with a non-polar solvent like hexane.
-
-
GC-MS Analysis:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example: start at 60 °C, ramp to 215 °C at 15 °C/min, then to 250 °C at 10 °C/min, and finally to 280 °C at 5 °C/min with a final hold.[9]
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is typically scanned from m/z 30 to 500.
-
-
Data Analysis:
-
Identify individual FAMEs by comparing their mass spectra and retention times to those of known standards.
-
Quantify the fatty acids by comparing the peak areas to an internal standard.
-
Determination of Melting Point by Capillary Method
This protocol describes a standard method for determining the melting point of fats and fatty acids.
Objective: To determine the temperature at which a fat or fatty acid transitions from a solid to a liquid.
Principle: A small, solidified sample in a capillary tube is heated at a controlled rate in a liquid bath. The temperature at which the sample becomes completely clear and liquid is recorded as the melting point.
Methodology:
-
Sample Preparation:
-
Melt the fatty acid sample at a low temperature.
-
Draw the melted sample into a capillary tube to a height of about 10 mm.[10]
-
Fuse the end of the tube containing the sample in a small flame.
-
Place the capillary tube in a refrigerator at 4-10 °C overnight to ensure complete solidification.
-
-
Apparatus Setup:
-
Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer's mercury bulb.
-
Suspend the thermometer in a beaker of water (the heating bath).
-
-
Melting Point Determination:
-
Begin heating the water bath while stirring continuously.
-
The heating rate should be approximately 0.5 °C per minute as the temperature approaches the expected melting point.
-
Observe the sample closely. The melting point is the temperature at which the sample becomes completely clear and liquid.[11]
-
Repeat the measurement with additional capillary tubes and report the average temperature.
-
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines a method to assess the anti-inflammatory activity of fatty acids by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Objective: To determine if a fatty acid can inhibit the inflammatory response in macrophages.
Principle: LPS stimulates RAW 264.7 macrophages to produce pro-inflammatory mediators, including nitric oxide. The anti-inflammatory potential of a compound can be quantified by measuring the reduction in NO production.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37 °C in a 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.[12]
-
-
Treatment:
-
Treat the cells with various concentrations of the fatty acid for a predetermined pre-incubation period.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells with cells only, cells with LPS only, and cells with the fatty acid only.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite (B80452) (a stable product of NO) concentration.
-
-
Data Analysis:
-
Calculate the concentration of nitrite in each sample using a sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production by the fatty acid compared to the LPS-only control.
-
It is also crucial to perform a cell viability assay (e.g., MTT or CCK-8) to ensure that the observed reduction in NO is not due to cytotoxicity of the fatty acid.
-
References
- 1. gamma-Linolenic Acid [drugfuture.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Linolenic Acid | C18H30O2 | CID 5280934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. α-Linolenic acid - Wikipedia [en.wikipedia.org]
- 5. tuscany-diet.net [tuscany-diet.net]
- 6. webqc.org [webqc.org]
- 7. CAS 506-26-3: Gamma-linolenic acid | CymitQuimica [cymitquimica.com]
- 8. γ-Linolenic Acid (6c, 9c, 12c) - LKT Labs [lktlabs.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Experiment 18 Determination of Melting Point or Solidification Point of Oils and Fats | PDF | Melting Point | Freezing [scribd.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
Octadecaprenol and its Nexus with Isoprenoid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octadecaprenol, a C90 long-chain polyprenol, is a member of the vast and diverse family of isoprenoids. These molecules, biosynthesized from the fundamental five-carbon isoprene (B109036) units, are ubiquitous across all domains of life and execute a wide array of biological functions. This technical guide provides an in-depth exploration of this compound and its relationship with isoprenoid metabolism. It delves into the biosynthetic pathways, presents available quantitative data, details experimental protocols for analysis, and visualizes key metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of isoprenoids and their potential applications in drug development.
Introduction to this compound and Isoprenoid Metabolism
Isoprenoids represent one of the largest classes of natural products, with over 55,000 distinct compounds identified. They are all synthesized from the common precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). The isoprenoid family includes a wide range of molecules with diverse functions, such as hormones (steroids), antioxidants (carotenoids), and components of electron transport chains (ubiquinone).
Polyprenols are a subclass of isoprenoids characterized by long chains of repeating isoprene units with a terminal hydroxyl group. This compound, with its 90-carbon backbone, is a significant member of this group. The α-isoprene unit in polyprenols is unsaturated, distinguishing them from dolichols, which are the α-saturated counterparts predominantly found in eukaryotes. These long-chain polyisoprenoid alcohols are integral components of cellular membranes and play crucial roles in fundamental cellular processes.
The primary and most well-characterized function of the phosphorylated forms of long-chain polyprenols (and dolichols) is their role as lipid carriers for glycans in the biosynthesis of glycoproteins and other glycoconjugates. In bacteria, undecaprenyl phosphate (B84403) (a C55 polyprenol) is the carrier for peptidoglycan precursors, a vital component of the cell wall. In eukaryotes, dolichol phosphate is the lipid carrier in the dolichol phosphate cycle, which is essential for N-linked glycosylation of proteins in the endoplasmic reticulum.
Biosynthesis of this compound
The biosynthesis of this compound, like all isoprenoids, begins with the synthesis of the five-carbon precursors, IPP and DMAPP. Two distinct pathways are responsible for the production of these building blocks: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (MEP) pathway.
-
Mevalonate (MVA) Pathway: Predominantly found in eukaryotes, archaea, and some bacteria, the MVA pathway initiates with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP.
-
Methylerythritol Phosphate (MEP) Pathway: This pathway is primarily active in most bacteria, algae, and the plastids of plants. It begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate.
Following the synthesis of IPP and DMAPP, the elongation of the polyprenol chain is catalyzed by a class of enzymes known as cis-prenyltransferases. These enzymes sequentially add IPP units to an allylic diphosphate acceptor, such as farnesyl diphosphate (FPP; C15) or geranylgeranyl diphosphate (GGPP; C20). The chain length of the final polyprenol product is determined by the specific cis-prenyltransferase involved.
In plants, such as Arabidopsis thaliana, a plastidial cis-prenyltransferase, AtCPT7, has been identified as being responsible for the synthesis of medium-chain polyprenols. While specific enzymes for the synthesis of the C90 this compound have not been definitively characterized in all organisms, it is understood that long-chain cis-prenyltransferases carry out this elongation process. In bacteria and archaea, various cis-prenyltransferases are responsible for synthesizing polyprenols of different chain lengths that are crucial for their cellular processes.
Quantitative Data on Long-Chain Polyprenols
Specific quantitative data for this compound (C90) is scarce in the scientific literature. Most studies report the total polyprenol content or a range of polyprenol chain lengths. The following table summarizes available data on the distribution of long-chain polyprenols, including those in the C80-C100 range, from a study on oil palm (Elaeis guineensis) seeds.
| Sample Source (Oil Palm Seeds) | Polyprenol Chain Lengths | Dolichol Chain Lengths | Total Polyprenol (mg/g dry weight) | Total Dolichol (mg/g dry weight) |
| Commercial Seeds (IOPRI 718-C) | C80-C100 | C80-C100 | Not specified | Not specified |
| Commercial Seeds (IOPRI CTC) | C80-C100 | C80-C100 | Not specified | Not specified |
| Non-commercial Seeds (USU) | C75-C100 | C80-C100 | Not specified | Not specified |
| Non-commercial Seeds (OPM) | C80-C100 | C85-C100 | 3.5 | Not specified |
Data adapted from a study on polyisoprenoid distribution in oil palm seeds. The study did not provide specific concentrations for each chain length.
Relation to Isoprenoid Metabolism and Signaling Pathways
This compound and other long-chain polyprenols are central to key metabolic pathways that have indirect but significant implications for cellular signaling.
The Dolichol Phosphate Cycle and Protein N-Glycosylation
In eukaryotes, the saturated form of this compound, octadecadolichol, plays a crucial role as a lipid carrier in the dolichol phosphate cycle. This cycle is responsible for the synthesis of the oligosaccharide precursor that is transferred to nascent polypeptide chains in the endoplasmic reticulum, a process known as N-linked glycosylation.
The availability of dolichyl phosphate can be a rate-limiting step for N-glycosylation. Since a vast number of proteins involved in cell-cell recognition, signaling (e.g., receptors), and immunology are glycoproteins, the regulation of the dolichol phosphate cycle has a profound impact on these critical cellular communication events. A disruption in this pathway can lead to Congenital Disorders of Glycosylation (CDGs), which are severe multisystemic disorders.
Bacterial Cell Wall Synthesis
In bacteria, a shorter-chain polyprenol, undecaprenyl phosphate (bactoprenol phosphate), is the essential lipid carrier for the precursors of peptidoglycan, the major component of the bacterial cell wall. The undecaprenyl phosphate cycle transports the N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM)-peptide monomers from the cytoplasm across the cell membrane to the periplasmic space where they are incorporated into the growing peptidoglycan layer.
Given the essential nature of the cell wall for bacterial survival, the enzymes involved in this pathway, including those that utilize undecaprenyl phosphate, are prime targets for the development of antibiotics. While this compound is not the direct carrier in this process, the fundamental mechanism highlights the conserved and critical role of polyprenol phosphates in building essential cellular structures.
Experimental Protocols
The analysis of this compound and other long-chain polyprenols requires specialized extraction and analytical techniques due to their hydrophobic nature and low abundance in most tissues.
Extraction of Polyprenols from Plant Material
This protocol is a general guideline and may require optimization for different plant species.
-
Sample Preparation:
-
Harvest fresh plant material (e.g., leaves, needles).
-
Lyophilize the material to remove water.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Extract the powdered plant material with a mixture of hexane (B92381) and isopropanol (B130326) (2:1, v/v) or another suitable non-polar solvent mixture.
-
Perform the extraction multiple times with fresh solvent to ensure complete recovery.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude lipid extract.
-
-
Saponification:
-
Dissolve the crude lipid extract in a mixture of ethanol (B145695) and water.
-
Add a concentrated solution of potassium hydroxide (B78521) (KOH) to the mixture.
-
Heat the mixture under reflux for 1-2 hours to hydrolyze esterified lipids (e.g., triglycerides, steryl esters).
-
After cooling, extract the unsaponifiable fraction (containing polyprenols) with hexane or diethyl ether.
-
Wash the organic phase with water to remove residual KOH and soaps.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the separation and quantification of polyprenols.
-
Sample Preparation:
-
Dissolve the purified polyprenol extract in a suitable solvent, such as a mixture of methanol (B129727) and isopropanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or C30 column is typically used.
-
Mobile Phase: A gradient of methanol, isopropanol, and hexane is often employed. The exact gradient program will depend on the specific chain lengths of the polyprenols being analyzed.
-
Detection: UV detection at around 210 nm is common. For more sensitive and specific detection, a mass spectrometer (LC-MS) can be used.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of long-chain alcohols like this compound requires derivatization to increase their volatility.
-
Derivatization (Trimethylsilylation):
-
Dry the purified polyprenol sample completely under a stream of nitrogen.
-
Add a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine (B92270) to the dried sample.
-
Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 150°C) to a high final temperature (e.g., 320°C) is used to elute the long-chain derivatives.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is typically used. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Conclusion and Future Perspectives
This compound, as a long-chain polyprenol, is a product of the intricate and highly regulated isoprenoid metabolic network. While its direct biological functions and precise concentrations in various organisms are still areas of active investigation, its role as a precursor to octadecadolichol in eukaryotes firmly places it at the heart of the essential process of protein N-glycosylation. This, in turn, has profound implications for a multitude of cellular signaling pathways that rely on correctly glycosylated protein receptors and other signaling molecules.
For drug development professionals, the enzymes involved in the biosynthesis of long-chain polyprenols, particularly the cis-prenyltransferases, represent potential targets for therapeutic intervention. Modulating the levels of polyprenols and dolichols could have significant effects on cellular processes, and further research is warranted to explore these possibilities. The development of more sensitive and specific analytical methods for the quantification of individual long-chain polyprenols like this compound will be crucial for advancing our understanding of their precise roles in health and disease. The information and protocols provided in this guide aim to facilitate and inspire further research into this fascinating and important class of molecules.
Theoretical Models of Octadecaprenol Membrane Integration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Octadecaprenol, a long-chain polyprenol, is a lipid-soluble molecule with a structure that suggests significant interaction with cellular membranes. While direct theoretical models exclusively for this compound are not extensively detailed in publicly available research, a robust theoretical framework can be constructed by examining the behavior of closely related polyprenols and other long-chain amphiphiles. This guide synthesizes findings from studies on molecules like undecaprenol (B103720) and hexadecaprenol to postulate the mechanisms and consequences of this compound's integration into lipid bilayers. These models are crucial for understanding its potential biological roles and for guiding the development of novel therapeutics that may modulate membrane properties.
This technical guide provides an in-depth overview of the theoretical models of membrane integration for long-chain polyprenols, using available data from related molecules as a proxy for this compound. It includes quantitative data from experimental studies, detailed methodologies for key experiments, and visualizations of the proposed mechanisms and workflows.
Core Theoretical Concepts of Polyprenol-Membrane Interaction
The integration of long-chain polyprenols like this compound into a lipid bilayer is thought to be governed by several key principles:
-
Hydrophobic Mismatch: The extended isoprenoid chain of this compound is significantly longer than the acyl chains of typical membrane phospholipids (B1166683). This hydrophobic mismatch is a primary driver of its effects on membrane organization. To accommodate the long polyprenol chain, the surrounding lipid bilayer must deform, which can lead to localized changes in membrane thickness and curvature.
-
Formation of Fluid Microdomains: One prominent model suggests that polyprenols do not distribute uniformly within the membrane. Instead, they are proposed to self-associate and organize into distinct, more fluid microdomains.[1] This sequestration would minimize the energetically unfavorable interactions between the long polyprenol chains and the shorter, more ordered phospholipid acyl chains.
-
Alteration of Membrane Physical Properties: The presence of polyprenols within the membrane can significantly alter its bulk physical properties. These changes can include increased membrane fluidity, permeability, and electrical conductance, as well as a decrease in the energy barrier for ion transport.[1]
-
Transmembrane Potential Modulation: The behavior and orientation of polyprenols within the membrane may be influenced by the transmembrane electrical potential.[1] This suggests that the physiological state of a cell could impact the localization and function of integrated polyprenols.
Quantitative Data on Polyprenol-Induced Membrane Changes
While specific quantitative data for this compound is scarce, studies on undecaprenol offer valuable insights into the potential magnitude of these effects. The following table summarizes the impact of undecaprenol on various properties of phosphatidylcholine lipid bilayers.
| Membrane Property | Effect of Undecaprenol | Quantitative Change |
| Electrical Conductance | Increase | Concentration-dependent |
| Electrical Capacitance | Increase | Concentration-dependent |
| Ionic Permeability | Increase | Significant increase observed |
| Activation Energy of Ion Migration | Decrease | Lower energy barrier for ion transport |
| Hydrophobic Thickness | Decrease | Suggests membrane thinning or deformation |
| Electromechanical Stability | Decrease | Membrane is more susceptible to breakdown |
| Young's Modulus (Elasticity) | Decrease | Membrane becomes more deformable |
Data extrapolated from studies on undecaprenol in phosphatidylcholine bilayers.[1]
Experimental Protocols for Studying Polyprenol-Membrane Interactions
The study of how molecules like this compound integrate into and modify lipid membranes relies on a combination of biophysical and computational techniques. Below are detailed methodologies for key experimental approaches.
Electrophysiological Measurements of Planar Lipid Bilayers
This technique is used to characterize the electrical properties of a model membrane in the presence of the molecule of interest.
-
Vesicle Preparation: Unilamellar vesicles of a chosen phospholipid (e.g., dioleoylphosphatidylcholine, DOPC) are prepared by methods such as extrusion or sonication in an appropriate buffer solution. The polyprenol is incorporated by co-dissolving it with the lipid in an organic solvent prior to forming the lipid film.
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 50-200 µm in diameter) in a hydrophobic partition separating two aqueous compartments. This is often achieved using the Mueller-Rudin (painting) or Montal-Mueller (folding) technique.
-
Electrical Recordings: Ag/AgCl electrodes are placed in each compartment to apply a transmembrane potential and measure the resulting current. A patch-clamp amplifier is used to control the voltage and record the current.
-
Data Acquisition and Analysis:
-
Current-Voltage (I-V) Characteristics: The transmembrane voltage is ramped or stepped, and the resulting current is measured to determine the membrane conductance (the inverse of resistance).
-
Membrane Capacitance: A triangular wave voltage is applied, and the resulting square wave current is measured. The capacitance is calculated from the relationship I = C(dV/dt).
-
Ion Permeability: The ionic composition of the buffer in one compartment is changed to create a salt gradient, and the reversal potential is measured. The permeability ratio of different ions can then be calculated using the Goldman-Hodgkin-Katz equation.
-
Breakdown Voltage: The voltage across the membrane is gradually increased until a sudden, irreversible increase in current is observed, indicating membrane rupture.
-
Fluorescence Spectroscopy and Microscopy
Fluorescence-based methods are powerful for probing the local environment and dynamics of molecules within a membrane.
-
Probe Incorporation: A fluorescent probe, which can be a fluorescently labeled version of the molecule of interest (e.g., a fluorescent octadecapentaenoic acid) or a general membrane probe whose properties are sensitive to the lipid environment (e.g., Laurdan), is incorporated into lipid vesicles.[2][3]
-
Steady-State and Time-Resolved Fluorescence:
-
Fluorescence Anisotropy: This measurement provides information about the rotational mobility of the probe within the membrane. A vertically polarized excitation light is used, and the emission is measured through polarizers oriented vertically and horizontally. Changes in anisotropy can indicate changes in membrane fluidity or order.
-
Fluorescence Lifetime: The decay of fluorescence intensity after a short pulse of excitation light is measured. The lifetime can be sensitive to the local environment of the probe, such as polarity and the presence of quenchers.
-
-
Fluorescence Microscopy (e.g., Confocal, FLIM):
-
Giant Unilamellar Vesicles (GUVs) are often used for microscopy studies. The fluorescent probe is incorporated into the GUVs.
-
Confocal microscopy allows for the visualization of the distribution of the probe within the membrane and can be used to observe the formation of domains.
-
Fluorescence Lifetime Imaging Microscopy (FLIM) provides a spatial map of the fluorescence lifetime, allowing for the visualization of variations in the membrane environment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is particularly useful for obtaining atomic-level information about the structure, orientation, and dynamics of molecules within a lipid bilayer.
-
Sample Preparation: The polyprenol is co-dissolved with the desired phospholipids in an organic solvent, which is then evaporated to form a lipid film. The film is hydrated with buffer and subjected to multiple freeze-thaw cycles to create multilamellar vesicles (MLVs). For oriented samples, the hydrated lipid mixture is spread onto thin glass plates, which are then stacked.
-
Solid-State NMR Experiments:
-
31P NMR: This is used to probe the phase behavior of the lipids. A lamellar (bilayer) phase gives a characteristic axially symmetric powder pattern, while non-lamellar phases (e.g., hexagonal HII) have distinct spectral shapes. The induction of non-lamellar phases by polyprenols can be directly observed.
-
2H NMR: Deuterium NMR of specifically labeled lipids or the polyprenol itself provides information about the orientation and dynamics of the labeled segment. The quadrupolar splitting is related to the order parameter of the C-D bond, which reflects the motional restriction of that segment.
-
-
Data Analysis: The NMR spectra are analyzed to extract parameters such as chemical shift anisotropies and quadrupolar splittings. These parameters are then used to build models of the average orientation and the motional dynamics of the molecule within the membrane.
Visualizing Membrane Integration and its Consequences
The following diagrams, generated using the DOT language, illustrate the proposed models of this compound membrane integration and a typical experimental workflow for its study.
Caption: Proposed mechanism of this compound integration and its effects on the lipid bilayer.
Caption: General experimental workflow for studying this compound-membrane interactions.
Conclusion
The integration of this compound into cellular membranes is a complex process with significant implications for membrane structure and function. While direct experimental data for this specific molecule is limited, the theoretical models and experimental findings from related long-chain polyprenols provide a strong foundation for understanding its behavior. The prevailing models suggest that due to hydrophobic mismatch, this compound likely forms fluid microdomains within the membrane, leading to alterations in key physical properties such as fluidity, permeability, and electrical conductance. The experimental protocols outlined in this guide provide a roadmap for researchers to further investigate these phenomena, not only for this compound but for a wide range of membrane-active molecules. Further research, particularly employing molecular dynamics simulations and advanced spectroscopic techniques, will be invaluable in refining these theoretical models and elucidating the precise molecular mechanisms at play. This knowledge is essential for the rational design of drugs that target or leverage the unique membrane environment created by such molecules.
References
- 1. The effect of undecaprenol on bilayer lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New fluorescent octadecapentaenoic acids as probes of lipid membranes and protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New fluorescent octadecapentaenoic acids as probes of lipid membranes and protein-lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Extraction and Purification of Octadecaprenol from Archaea for Drug Development Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain polyprenols, including octadecaprenol (C90), are linear polyisoprenoid alcohols that play crucial roles in cellular metabolism. In their phosphorylated form (dolichyl phosphates), they act as essential lipid carriers for glycan chains in the N-linked glycosylation of proteins, a fundamental process for proper protein folding and function.[1][2] While archaea are known to primarily synthesize shorter-chain dolichols (C55-C65), the investigation of longer-chain polyprenols from these extremophiles is a burgeoning area of interest due to their potential therapeutic applications. Polyprenols have demonstrated a range of biological activities, including hepatoprotective, antioxidant, anti-inflammatory, and immunomodulatory effects.[2][3][4] This has spurred interest in their potential as therapeutic agents for various conditions, including non-alcoholic fatty liver disease and certain viral infections.[1][2]
This document provides a comprehensive, generalized protocol for the extraction, purification, and analysis of this compound from archaeal biomass. As this compound is not a typically abundant lipid in archaea, this protocol is an amalgamation of established methods for archaeal lipid extraction and purification of long-chain polyprenols from other biological sources.
Experimental Workflow
The overall workflow for the extraction and purification of this compound from archaeal biomass is depicted below.
Figure 1: Experimental workflow for this compound extraction.
Detailed Experimental Protocols
Archaeal Biomass Cultivation and Harvesting
Cultivate the archaeal species of interest under optimal growth conditions to generate sufficient biomass. Harvest the cells during the late logarithmic or early stationary phase of growth by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C). The cell pellet can be washed with a suitable buffer and then lyophilized or stored at -80°C until extraction.
Cell Lysis
Effective cell lysis is critical for the extraction of lipids from archaea due to their often-resilient cell envelopes. A combination of mechanical and chemical methods is recommended.
-
Materials:
-
Lyophilized archaeal cell pellet
-
Lysis Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
Proteinase K (20 mg/mL)
-
Sodium Dodecyl Sulfate (B86663) (SDS) (10% w/v)
-
Glass beads (0.1 mm diameter)
-
Sonicator
-
Vortex mixer
-
-
Protocol:
-
Resuspend the lyophilized cell pellet (e.g., 1 gram) in 10 mL of Lysis Buffer.
-
Add Proteinase K to a final concentration of 200 µg/mL and SDS to a final concentration of 1%.[5]
-
Incubate at 55°C for 1-2 hours with gentle shaking.
-
Add an equal volume of glass beads to the cell suspension.
-
Agitate vigorously on a vortex mixer for 10-15 minutes.
-
Alternatively, or in addition, subject the mixture to sonication on ice. Use short bursts (e.g., 30 seconds) followed by cooling periods to prevent overheating and degradation of lipids.[6]
-
Total Lipid Extraction (Modified Bligh & Dyer Method)
This method separates the total lipids from other cellular components.
-
Materials:
-
Deionized water
-
Protocol:
-
To the cell lysate, add chloroform and methanol to achieve a final single-phase solvent ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v).
-
Stir or shake the mixture vigorously for at least 2 hours at room temperature.
-
Add additional chloroform and deionized water to achieve a final biphasic solvent ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).
-
Centrifuge the mixture at 3,000 x g for 10 minutes to facilitate phase separation.
-
Carefully collect the lower chloroform phase, which contains the total lipids.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
-
Saponification
Saponification is performed to hydrolyze ester-linked lipids and release free polyprenols.
-
Materials:
-
Methanolic KOH (2 M)
-
Deionized water
-
-
Protocol:
-
Dissolve the dried total lipid extract in a minimal volume of hexane.
-
Add an excess of methanolic KOH (e.g., 5 mL for every 100 mg of lipid extract).
-
Incubate the mixture in a water bath at 60-80°C for 1-2 hours with occasional vortexing.[7]
-
After cooling to room temperature, add an equal volume of deionized water.
-
Extract the non-saponifiable lipids (containing the polyprenols) three times with an equal volume of hexane.
-
Pool the hexane fractions and wash with deionized water until the aqueous phase is neutral.
-
Dry the hexane phase over anhydrous sodium sulfate and evaporate the solvent to yield the crude polyprenol fraction.
-
Purification of this compound
A multi-step chromatographic approach is generally required for the purification of specific long-chain polyprenols.
-
5.1. Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel 60 (70-230 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate (B1210297).
-
Protocol:
-
Pack a glass column with silica gel slurried in hexane.
-
Dissolve the crude polyprenol fraction in a minimal volume of hexane and load it onto the column.
-
Elute the column with a stepwise gradient of increasing ethyl acetate concentration in hexane (e.g., starting from 100% hexane and gradually increasing to 20% ethyl acetate).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
-
5.2. Thin Layer Chromatography (TLC):
-
Plate: Silica gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (e.g., 8:2, v/v).
-
Visualization: Anisaldehyde-sulfuric acid reagent followed by heating. Polyprenols typically appear as purple spots.
-
Procedure: Spot a small aliquot of each fraction from the column chromatography onto a TLC plate. Develop the plate and visualize to identify fractions containing polyprenols. Pool the positive fractions.
-
-
5.3. Preparative High-Performance Liquid Chromatography (HPLC):
-
System: A preparative HPLC system with a UV detector.
-
Column: A C18 reverse-phase preparative column.[8]
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol, isopropanol, and hexane.
-
Detection: UV at 210 nm.
-
Protocol:
-
Dissolve the pooled and concentrated fractions from column chromatography in the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Collect the peak corresponding to the retention time of this compound standards (if available) or the expected elution time for a C90 polyprenol.
-
Evaporate the solvent from the collected fraction to obtain purified this compound.
-
-
Quantification and Structural Analysis
-
Quantitative Analysis: Quantification can be performed using an analytical HPLC-UV or HPLC-MS system by generating a calibration curve with a known standard.[9]
-
Structural Confirmation: The identity of the purified compound as this compound can be confirmed using High-Resolution Mass Spectrometry (HRMS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.
Quantitative Data Summary
The yield of long-chain polyprenols can vary significantly depending on the source organism and the extraction and purification methods employed. The following tables provide representative data for polyprenol yields and HPLC parameters, which can be used as a reference.
Table 1: Representative Yields of Long-Chain Polyprenols from Biological Sources
| Source Organism | Polyprenol/Dolichol Chain Length | Yield (mg/g dry weight) | Reference |
| Ginkgo biloba (leaves) | C80-C105 | 0.5 - 1.5 | [10] |
| Pinus sylvestris (needles) | C70-C95 | up to 14.0 | [11] |
| Elaeis guineensis (seeds) | C75-C100 | 4.5 - 6.1 | [10] |
| Saccharomyces cerevisiae | C75-C90 | 0.02 - 0.05 | - |
Table 2: Example HPLC Parameters for Polyprenol Analysis
| Parameter | Condition | Reference |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | [8][9] |
| Mobile Phase | Methanol/Isopropanol/Hexane gradient | [9] |
| Flow Rate | 1.0 mL/min | [9] |
| Detection | UV at 210 nm | [11] |
| Column Temperature | 30-40 °C | - |
Application in Drug Development
The unique biological activities of long-chain polyprenols make them attractive candidates for drug development. Their primary role as dolichyl phosphates in N-glycosylation highlights their importance in maintaining cellular homeostasis.
Signaling Pathway: N-Linked Glycosylation
The diagram below illustrates the central role of dolichyl phosphate (B84403) (the phosphorylated form of polyprenols like this compound) in the initial stages of N-linked glycosylation, a critical pathway for the synthesis of many proteins targeted for secretion or insertion into membranes.
Figure 2: Role of Dolichyl Phosphate in N-Glycosylation.
Therapeutic Potential
-
Hepatoprotective Effects: Polyprenols have been shown to protect the liver from toxic injuries and support the regeneration of liver cells. A drug based on polyprenols, Ropren, is used for liver pathologies.[2] This suggests potential applications in treating conditions like non-alcoholic fatty liver disease (NAFLD) and drug-induced liver injury.
-
Antiviral and Immunomodulatory Activity: Studies have indicated that polyprenols can stimulate the immune system and exhibit antiviral properties.[1][3] This opens avenues for their investigation as adjuvants in vaccines or as direct antiviral agents.
-
Neuroprotective Properties: There is emerging evidence that polyprenols may have a positive impact on the nervous system and could offer protection against neurodegenerative diseases.[12] Their role in maintaining cell membrane integrity is thought to contribute to this effect.
-
Antioxidant and Membrane Stabilization: As antioxidants, polyprenols can protect cell membranes from damage caused by oxidative stress.[3][12] This general mechanism of action could be beneficial in a wide range of diseases associated with oxidative damage.
The extraction and characterization of novel long-chain polyprenols like this compound from unique sources such as archaea could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. Further research is warranted to explore the full potential of these fascinating molecules.
References
- 1. biomedres.us [biomedres.us]
- 2. Food Minor Bioactive Compounds of Polyphenolic and Polyprenolic Nature Are Promising Agents for the Prevention and Therapy of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. strapi.solagift.ru [strapi.solagift.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell lysis techniques | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. gamtoslobynai.lt [gamtoslobynai.lt]
Application Note: HPLC Analysis of Octadecaprenol and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of octadecaprenol and its isomers using High-Performance Liquid Chromatography (HPLC). The protocols described herein are compiled from established methodologies for the analysis of polyprenols and related long-chain unsaturated compounds, offering a robust framework for separation, quantification, and isomer differentiation.
Introduction
This compound is a long-chain polyisoprenoid alcohol that plays a role in various biological processes. Accurate and reliable quantification of this compound and the separation of its geometric and positional isomers are crucial for research in phytochemistry, drug discovery, and metabolic studies. HPLC is a powerful analytical technique that offers the high resolution and sensitivity required for these analyses. This application note details both normal-phase and reversed-phase HPLC methods applicable to this compound analysis.
HPLC Methodologies
Two primary HPLC methods are presented: a normal-phase method for the separation of isomers and a reversed-phase method for general quantification.
Method 1: Normal-Phase HPLC for Isomer Separation
Normal-phase HPLC is particularly effective for separating geometric (cis/trans) and positional isomers of unsaturated molecules like this compound. The separation is based on the interaction of the polar hydroxyl group and the non-polar polyprenyl chain with a polar stationary phase.
Method 2: Reversed-Phase HPLC for General Quantification
Reversed-phase HPLC is a robust method for the routine quantification of this compound in various samples. Separation is based on the hydrophobic interactions between the long polyprenyl chain and a non-polar stationary phase.
Quantitative Data Summary
The following tables summarize typical quantitative data for the HPLC analysis of long-chain unsaturated compounds, which can be used as a starting point for the analysis of this compound. It is important to note that these values should be validated for this compound specifically in your laboratory.
Table 1: Normal-Phase HPLC Performance Data (Adapted for this compound Isomers)
| Parameter | Value |
| Linearity Range (µg/mL) | 0.5 - 50 |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.3 |
| Average Recovery (%) | 85 - 95 |
Table 2: Reversed-Phase HPLC Performance Data (Adapted for this compound)
| Parameter | Value |
| Linearity Range (µg/mL) | 0.2 - 100 |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.15 |
| Average Recovery (%) | 90 - 105 |
Experimental Protocols
A. Sample Preparation from Plant Material
A general protocol for the extraction of polyprenols from plant tissues is as follows:
-
Homogenization: Homogenize fresh or dried plant material (e.g., leaves, needles) in a suitable solvent like acetone (B3395972) or a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).
-
Extraction: Perform solvent extraction using a Soxhlet apparatus or ultrasonication for several hours.
-
Saponification: To the crude extract, add a methanolic solution of potassium hydroxide (B78521) (e.g., 1 M) and reflux for 1-2 hours to saponify lipids.
-
Liquid-Liquid Extraction: After saponification, extract the non-saponifiable lipids (containing this compound) with a non-polar solvent such as n-hexane or diethyl ether.
-
Washing: Wash the organic phase with water to remove residual alkali and other water-soluble impurities.
-
Drying and Reconstitution: Dry the organic extract over anhydrous sodium sulfate, evaporate the solvent under reduced pressure, and reconstitute the residue in the HPLC mobile phase.
B. Standard Solution Preparation
-
Stock Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent such as n-hexane for normal-phase HPLC or isopropanol (B130326) for reversed-phase HPLC.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of the samples.
C. HPLC Analysis Protocols
Protocol 1: Normal-Phase HPLC for Isomer Separation
-
Column: Silica-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of n-hexane and a polar modifier like isopropanol or ethyl acetate. A typical starting point is n-hexane:isopropanol (99:1, v/v). The ratio can be optimized to achieve the desired separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Detector: UV detector at a low wavelength (e.g., 205-215 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10-20 µL.
Protocol 2: Reversed-Phase HPLC for General Quantification
-
Column: C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed.
-
Solvent A: Acetonitrile (B52724)
-
Solvent B: Isopropanol or Methanol/Water mixture.
-
A typical gradient could be starting with 80% A and 20% B, increasing to 100% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector: UV detector (205-215 nm) or ELSD.
-
Injection Volume: 10-20 µL.
Protocol 3: Silver-Ion HPLC (Ag+-HPLC) for Enhanced Isomer Separation
For challenging isomer separations, Ag+-HPLC can be highly effective. This technique utilizes a stationary phase impregnated with silver ions, which interact differentially with the double bonds of the isomers.
-
Column: Silver-ion HPLC column.
-
Mobile Phase: A non-polar mobile phase such as hexane (B92381) with a small percentage of a polar modifier like acetonitrile or isopropanol.
-
Detector: UV (205-215 nm) or ELSD.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.
Caption: General experimental workflow for this compound analysis.
Logical Relationship for Method Selection
The choice between normal-phase and reversed-phase HPLC depends on the analytical goal. This diagram outlines the decision-making process.
Caption: Decision tree for HPLC method selection.
Conclusion
The HPLC methods and protocols detailed in this application note provide a comprehensive framework for the successful analysis of this compound and its isomers. Proper sample preparation is critical for accurate quantification. The choice between normal-phase and reversed-phase chromatography will depend on the specific analytical objective, with normal-phase being superior for isomer resolution and reversed-phase being a robust tool for routine quantification. For particularly complex isomer mixtures, Ag+-HPLC should be considered. It is recommended that all methods be thoroughly validated in the user's laboratory to ensure reliable and accurate results.
Application Notes and Protocols for the Structural Elucidation of Octadecaprenol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecaprenol is a long-chain polyprenol consisting of 18 isoprene (B109036) units. These naturally occurring lipids are precursors in the biosynthesis of various biologically important molecules and are of increasing interest in drug development due to their diverse physiological roles. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about its carbon skeleton, the stereochemistry of its double bonds, and the sequence of its isoprene units.
This document provides detailed application notes and experimental protocols for the comprehensive structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques. The methodologies outlined are designed to address the challenges associated with the analysis of large, flexible molecules with repeating structural motifs, such as severe signal overlap in the aliphatic region.
Structural Elucidation Workflow
The structural determination of this compound via NMR spectroscopy follows a systematic process. This workflow begins with the isolation and purification of the compound, followed by meticulous sample preparation for NMR analysis. A suite of 1D and 2D NMR experiments are then acquired to build a complete picture of the molecular structure.
Experimental Protocols
Isolation and Purification of this compound
A common method for the isolation of polyprenols from natural sources involves column chromatography.
-
Extraction: The source material (e.g., plant leaves) is first extracted with a suitable organic solvent such as a mixture of chloroform (B151607) and methanol.
-
Column Chromatography: The crude extract is then subjected to column chromatography on silica (B1680970) gel or alumina.
-
Elution: A gradient elution system, for example, from hexane (B92381) to increasing concentrations of diethyl ether or ethyl acetate, is used to separate the components.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Further Purification: Fractions rich in this compound may require further purification using high-performance liquid chromatography (HPLC), often on a reversed-phase column.[1]
Sample Preparation for NMR Spectroscopy
Proper sample preparation is critical for acquiring high-quality NMR data.[2]
-
Sample Weighing: Accurately weigh 10-20 mg of purified this compound for ¹H NMR and 50-100 mg for ¹³C and 2D NMR experiments into a clean, dry vial.
-
Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for polyprenols due to its excellent dissolving power for these lipids. Benzene-d₆ (C₆D₆) can also be used and may offer better signal dispersion for some protons. Use approximately 0.6-0.7 mL of the deuterated solvent.
-
Dissolution: Add the deuterated solvent to the vial and gently swirl to dissolve the sample completely. Gentle warming or sonication can aid dissolution if necessary.
-
Transfer to NMR Tube: Filter the solution into a high-quality 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥ 400 MHz for ¹H) to maximize signal dispersion, which is crucial for a molecule with many repeating units like this compound.
-
¹H NMR Spectroscopy:
-
Purpose: To identify the different types of protons, their relative numbers (integration), and their coupling patterns.
-
Typical Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 0 to 10 ppm.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64.
-
-
-
¹³C NMR Spectroscopy:
-
Purpose: To determine the number of unique carbon environments. The larger chemical shift range of ¹³C NMR helps to resolve signals from the repeating isoprene units.
-
Typical Parameters:
-
Pulse Program: Standard proton-decoupled carbon experiment.
-
Spectral Width: 0 to 150 ppm.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.
-
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings, typically over two to three bonds. This is essential for tracing the connectivity within each isoprene unit.
-
Key Correlations: Expect to see correlations between the olefinic proton and the adjacent methylene (B1212753) protons, as well as between the methylene protons within the isoprene chain.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of carbon signals based on the proton assignments.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting adjacent isoprene units and for assigning quaternary carbons.
-
Data Presentation: Expected NMR Data for this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from related polyprenols. The numbering scheme for an isoprene unit is provided below.
Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |
| H-1 (Allylic -CH₂-) | ~2.00-2.10 | m | Methylene protons of repeating isoprene units. |
| H-2 (Olefinic -CH=) | ~5.10-5.15 | t | Olefinic protons of the internal isoprene units. |
| H-4 (Allylic -CH₂-) | ~2.00-2.10 | m | Methylene protons of repeating isoprene units. |
| H-5 (Methyl -CH₃) | ~1.60 (Z), ~1.68 (E) | s | Methyl protons on the double bonds. The chemical shift is indicative of the double bond stereochemistry. |
| Terminal -CH₂OH | ~4.15 | d | Methylene protons adjacent to the terminal hydroxyl group. |
| Terminal Olefinic H | ~5.42 | t | Olefinic proton in the terminal isoprene unit. |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Expected Chemical Shift (δ) ppm | DEPT-135 | Notes |
| C-1 (Allylic -CH₂-) | ~39.7 (Z), ~32.1 (E) | Negative | Chemical shift depends on the stereochemistry of the adjacent double bond. |
| C-2 (Olefinic -CH=) | ~124.3 | Positive | Olefinic methine carbon. |
| C-3 (Olefinic =C<) | ~135.0 | Absent | Quaternary olefinic carbon. |
| C-4 (Allylic -CH₂-) | ~26.7 (Z), ~25.9 (E) | Negative | Chemical shift depends on the stereochemistry of the preceding double bond. |
| C-5 (Methyl -CH₃) | ~23.5 (Z), ~16.0 (E) | Positive | Methyl carbon. The chemical shift is highly indicative of the double bond stereochemistry. |
| Terminal -CH₂OH | ~59.5 | Negative | Carbon of the terminal alcohol group. |
| Terminal Olefinic C | ~123.5 | Positive | Olefinic methine carbon in the terminal isoprene unit. |
| Terminal Quaternary C | ~140.0 | Absent | Quaternary olefinic carbon in the terminal isoprene unit. |
Data Analysis and Structural Elucidation
The following logical workflow should be followed to determine the structure of this compound from the acquired NMR data.
-
¹H and ¹³C NMR Spectra: The 1D spectra provide the initial overview of the molecule. The olefinic proton signals (around 5.1-5.4 ppm) and the methyl proton signals (around 1.6-1.7 ppm) are particularly diagnostic. The ¹³C NMR spectrum, with its wider chemical shift range, helps to resolve the signals of the numerous isoprene units.
-
DEPT-135: This experiment confirms the number of CH, CH₂, and CH₃ groups, aiding in the initial assignment of the carbon signals.
-
COSY: The COSY spectrum will show correlations between the olefinic proton (H-2) and the adjacent methylene protons (H-1), as well as between the two sets of methylene protons (H-1 and H-4) if there are discernible couplings. This helps to establish the spin systems within the isoprene units.
-
HSQC: The HSQC spectrum provides the direct one-bond ¹H-¹³C correlations. This is the most reliable way to assign the carbon signals once the proton signals have been identified. For example, the olefinic proton at ~5.1 ppm will correlate with the carbon at ~124 ppm.
-
HMBC: The HMBC spectrum is crucial for confirming the connectivity between the isoprene units. For instance, the methylene protons of one unit (H-1) should show a correlation to the quaternary carbon (C-3) of the preceding unit. It is also essential for assigning the quaternary carbons, which are not visible in the HSQC spectrum.
-
Stereochemistry Determination: The stereochemistry (Z or E) of the double bonds can be determined from the chemical shifts of the methyl carbons (C-5) and the allylic methylene carbons (C-1 and C-4). Generally, the methyl carbons of Z-isoprene units resonate upfield (~23.5 ppm) compared to those of E-isoprene units (~16.0 ppm). Conversely, the allylic methylene carbons (C-1) of Z-units are downfield (~39.7 ppm) compared to E-units (~32.1 ppm).
By systematically applying these NMR techniques and analysis strategies, a complete and unambiguous structural elucidation of this compound can be achieved. This detailed structural information is vital for understanding its biological function and for its potential applications in drug development.
References
Application Notes and Protocols for the Quantification of Octadecaprenol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecaprenol (C90), a member of the polyprenol family of long-chain isoprenoid alcohols, plays a crucial role in various biological processes. In eukaryotes, its saturated form, dolichol, is an essential component of the N-linked glycosylation pathway, a fundamental process for the proper folding and function of many proteins. Given its involvement in such a critical cellular mechanism, the accurate quantification of this compound in biological samples is of significant interest in biomedical research and drug development. Dysregulation of polyprenol and dolichol metabolism has been implicated in certain pathological conditions, making this compound a potential biomarker and therapeutic target.
This document provides detailed protocols for the extraction, purification, and quantification of this compound from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, it outlines the key biological pathways involving this molecule.
Data Presentation: Quantitative Levels of Long-Chain Polyprenols and Dolichols
The concentration of this compound and related long-chain polyisoprenoids can vary significantly depending on the biological matrix, species, and physiological state. While specific quantitative data for this compound (C90) is not extensively available in the literature, the following table summarizes representative concentrations of long-chain polyprenols and dolichols in various biological samples to provide a comparative overview.
| Biological Matrix | Species | Analyte | Concentration | Analytical Method | Reference |
| Seed Tissue | Elaeis guineensis (Oil Palm) | Polyprenols (C75-C100) | 1.4 - 3.5 mg/g dry weight | TLC/HPLC | [1] |
| Seed Tissue | Elaeis guineensis (Oil Palm) | Dolichols (C80-C100) | 1.6 - 2.2 mg/g dry weight | TLC/HPLC | [1] |
| Brain (Substantia Nigra) | Human | Dolichols (C70-C100) | ~8-9.5% of total lipids | HPLC/MS | |
| Embryo (E11.5) | Mouse (Srd5a3 knockout) | C90 Polyprenol | Detected | LC-MS/MS (MRM) |
Note: The data presented are for illustrative purposes. Actual concentrations can vary, and method validation is crucial for accurate quantification in specific experimental settings.
Signaling and Biosynthetic Pathways
This compound Biosynthesis Pathway
This compound is synthesized from the basic five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are produced through the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. A series of head-to-tail condensation reactions catalyzed by cis-prenyltransferases extends the isoprenoid chain to form the long-chain polyprenyl pyrophosphate. Finally, dephosphorylation yields the free alcohol, this compound.
Role in N-Linked Glycosylation (Dolichol Cycle)
In mammals, this compound is converted to its saturated form, octadecadolichol. The phosphorylated form, octadecadolichol phosphate, acts as a lipid carrier for an oligosaccharide precursor in the endoplasmic reticulum. This oligosaccharide is then transferred to nascent polypeptide chains, a process known as N-linked glycosylation, which is critical for protein folding, stability, and function.
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol describes a robust method for the extraction of total this compound (free and esterified) from animal tissues.
Materials:
-
Biological tissue (e.g., liver, brain), flash-frozen in liquid nitrogen
-
Homogenizer (e.g., Potter-Elvehjem)
-
Chloroform
-
Potassium hydroxide (B78521) (KOH) solution (1 M in methanol)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Sample Homogenization: a. Weigh approximately 100-200 mg of frozen tissue. b. Add the tissue to a glass homogenizer with 2 mL of ice-cold chloroform:methanol (2:1, v/v). c. Homogenize thoroughly on ice until a uniform suspension is obtained. d. Transfer the homogenate to a glass centrifuge tube.
-
Lipid Extraction: a. Add an additional 2 mL of chloroform:methanol (2:1, v/v) to the homogenate. b. Vortex the mixture for 2 minutes. c. Add 0.8 mL of saturated NaCl solution to induce phase separation. d. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C. e. Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube. f. Repeat the extraction of the upper aqueous phase with 2 mL of chloroform. Pool the organic phases.
-
Saponification (to hydrolyze polyprenyl esters): a. Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen. b. Add 2 mL of 1 M KOH in methanol to the dried lipid extract. c. Incubate at 65°C for 1 hour in a shaking water bath. d. Cool the sample to room temperature.
-
Extraction of Non-saponifiable Lipids: a. Add 2 mL of water and 4 mL of hexane to the saponified mixture. b. Vortex vigorously for 2 minutes. c. Centrifuge at 2,000 x g for 10 minutes to separate the phases. d. Collect the upper hexane layer containing the polyprenols. e. Repeat the hexane extraction twice more and pool the hexane fractions.
-
Final Sample Preparation: a. Wash the pooled hexane extract with an equal volume of water to remove residual KOH. b. Dry the hexane extract over anhydrous Na2SO4. c. Evaporate the hexane to dryness under a stream of nitrogen. d. Reconstitute the dried extract in a known volume of the initial LC-MS mobile phase (e.g., 200 µL) for analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a reversed-phase LC-MS/MS method for the sensitive and specific quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Methanol/Acetonitrile/Aqueous 1 mM Ammonium Acetate (60:20:20, v/v/v).[2]
-
Mobile Phase B: 100% Ethanol with 1 mM Ammonium Acetate.[2]
-
Gradient:
-
0-2 min: 100% A
-
2-16 min: Linear gradient to 100% B
-
16-20 min: Hold at 100% B
-
20.1-25 min: Return to 100% A and equilibrate
-
-
Flow Rate: 0.2 mL/min.[2]
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: this compound (C90)
-
Precursor Ion (Q1): m/z 1302.2 ([M+acetate]⁻).
-
Product Ion (Q3): m/z 59.0 (acetate).
-
-
Collision Energy: -40 V (optimization is recommended).
-
Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Quantification:
-
Calibration Curve: Prepare a series of calibration standards of a certified this compound standard in the initial mobile phase.
-
Internal Standard: For absolute quantification, a stable isotope-labeled this compound or a polyprenol of a different chain length not present in the sample should be used.
-
Data Analysis: Integrate the peak area of the MRM transition for this compound in both the samples and calibration standards. Construct a calibration curve and calculate the concentration of this compound in the biological samples.
Workflow Diagram
References
Application Notes and Protocols: Long-Chain Polyprenols as Biomarkers for Specific Archaea
Topic: Using Long-Chain Polyprenols as Biomarkers for Specific Archaea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Archaea, the third domain of life, are characterized by their unique membrane lipid composition, which is fundamental to their survival in diverse and often extreme environments. Unlike the fatty acid-based ester-linked lipids found in bacteria and eukaryotes, archaeal membranes are composed of isoprenoid chains ether-linked to a glycerol (B35011) phosphate (B84403) backbone. While the primary structural lipids are C20 (phytanyl) and C40 (biphytanyl) derivatives, longer-chain polyprenols, specifically dolichols and their phosphorylated forms, also play crucial functional roles.
This document provides an application note on the use of long-chain polyprenols as potential biomarkers for specific archaea. It is important to note that while the initial query focused on octadecaprenol (a C90 polyprenol), current scientific literature indicates that archaea do not typically produce polyprenols of this length. Instead, archaea are known to synthesize shorter-chain dolichols, primarily in the C50 to C65 range. These molecules, particularly in their phosphorylated form (dolichyl phosphate), are essential as carriers of glycans in the process of N-linked glycosylation of proteins. Therefore, this application note will focus on these archaea-specific long-chain polyprenols.
Data Presentation: Abundance of Dolichol Phosphates in Archaea
The following table summarizes the chain length distribution of dolichol phosphates identified in representative archaeal species. This data is crucial for targeted biomarker analysis.
| Archaeal Species | Major Dolichol Phosphate Chain Lengths | Comments | Reference |
| Sulfolobus acidocaldarius | C40 - C50 (unusually short) | Contains saturated α- and ω-isoprene units, as well as up to five saturated intra-chain isoprene (B109036) units. | [1][2] |
| Halobacterium salinarum | C55 - C65 | Involved in the assembly of an N-linked tetrasaccharide. | [3][4][5] |
| Pyrococcus furiosus | C55 - C60 | Carriers for N-linked glycans. | [6] |
Experimental Protocols
Protocol 1: Extraction of Total Lipids from Archaeal Biomass (Modified Bligh-Dyer Method)
This protocol outlines a standard method for the extraction of total lipids, including dolichol phosphates, from archaeal cell cultures.
Materials:
-
Archaeal cell pellet (lyophilized)
-
Chloroform (B151607) (CHCl3), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (H2O)
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Cell Lysis and Initial Extraction:
-
To a known weight of lyophilized archaeal cell pellet (e.g., 100 mg) in a glass centrifuge tube, add a single-phase solvent mixture of chloroform, methanol, and water in a ratio of 1:2:0.8 (v/v/v). For 100 mg of cells, use 3.8 mL of the solvent mixture.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete cell lysis and lipid solubilization.
-
Incubate the mixture at room temperature for 1-2 hours with occasional vortexing.
-
-
Phase Separation:
-
Induce phase separation by adding additional chloroform and water to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v). Following the example above, add 1 mL of chloroform and 1 mL of water.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tube at 2,000 x g for 10 minutes to facilitate phase separation. Three layers will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.
-
-
Lipid Collection:
-
Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a clean round-bottom flask.
-
Repeat the extraction of the remaining aqueous phase and protein disk with 2 mL of chloroform. Centrifuge and pool the lower organic phases.
-
-
Drying and Storage:
-
Evaporate the pooled organic solvent to dryness using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.
-
The resulting total lipid extract can be stored at -20°C under a nitrogen atmosphere until further analysis.
-
Protocol 2: Analysis of Dolichol Phosphates by HPLC-MS
This protocol describes the analysis of dolichol phosphates from the total lipid extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Materials:
-
Total lipid extract from Protocol 1
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Mobile Phase A: Methanol/Water (90:10, v/v) with 5 mM ammonium (B1175870) acetate
-
Mobile Phase B: Isopropanol/Methanol (90:10, v/v) with 5 mM ammonium acetate
-
Internal standard (e.g., a commercially available polyprenol phosphate of a chain length not present in the sample)
Procedure:
-
Sample Preparation:
-
Resuspend the dried total lipid extract in a known volume of the initial mobile phase (e.g., 100 µL of Mobile Phase A).
-
If using an internal standard, add it to the sample at a known concentration.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase Gradient:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 100% B
-
25-35 min: 100% B (isocratic)
-
35-36 min: Linear gradient back to 100% A
-
36-40 min: 100% A (re-equilibration)
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Full scan mode to identify the molecular ions of dolichol phosphates ([M-H]⁻). For targeted quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). For MRM, the precursor ion is the molecular ion of the dolichol phosphate, and the product ion is typically the phosphate fragment (m/z 79).[1]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
-
Quantification:
-
Create a calibration curve using a commercially available dolichol phosphate standard of a relevant chain length.
-
Quantify the archaeal dolichol phosphates by comparing their peak areas to the calibration curve and normalizing to the internal standard.
-
Visualizations
Archaeal Dolichol Phosphate Biosynthesis Pathway
The biosynthesis of dolichol phosphates in archaea originates from the mevalonate (B85504) (MVA) pathway, which produces the fundamental five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Experimental Workflow for Archaeal Dolichol Phosphate Analysis
This diagram illustrates the overall workflow from sample collection to data analysis for the identification and quantification of archaeal dolichol phosphates.
References
- 1. The thermoacidophilic archaeon Sulfolobus acidocaldarius contains an unsually short, highly reduced dolichol phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thermoacidophilic archaeon Sulfolobus acidocaldarius contains an unusually short, highly reduced dolichyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identifying Components of a Halobacterium salinarum N-Glycosylation Pathway [frontiersin.org]
- 4. Revisiting N-glycosylation in Halobacterium salinarum: Characterizing a dolichol phosphate- and glycoprotein-bound tetrasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting N-glycosylation in Halobacterium salinarum: Characterizing a dolichol phosphate- and glycoprotein-bound tetrasaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Dolichyl Phosphates Using Phosphate Methylation and Reverse-Phase Liquid Chromatography–High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Octadecaprenol from Other Polyprenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecaprenol, a C90 polyprenol, is a long-chain isoprenoid alcohol with significant interest in biomedical and pharmaceutical research due to its potential therapeutic properties. As a member of the polyprenol family, it is often found in complex mixtures with other homologs of varying chain lengths (e.g., heptaprenol, nonadecaprenol) and stereoisomers. The isolation of high-purity this compound is a critical step for its structural elucidation, functional studies, and development as a potential therapeutic agent. This document provides detailed protocols for the extraction, separation, and purification of this compound from natural sources, with a focus on chromatographic techniques.
Experimental Workflow Overview
The overall process for isolating this compound involves several key stages, from initial sample preparation to final purification and analysis. The following diagram illustrates a typical workflow.
Application of Octadecaprenol in Lipidomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, requires accurate and reproducible quantification of diverse lipid species. The use of internal standards is a cornerstone of quantitative lipid analysis, correcting for variations that can occur during sample preparation, extraction, and instrumental analysis. Octadecaprenol, a C90 long-chain polyprenol, presents unique physicochemical properties that make it a potential, albeit specialized, internal standard for certain lipidomics applications. This document provides detailed application notes and protocols for the proposed use of this compound in lipidomics studies, with a focus on targeted analysis of polyprenols and other saponification-resistant lipids.
Polyprenols are a class of long-chain isoprenoid alcohols found in various natural sources. Their biological role is primarily as precursors to dolichols, which are essential for the synthesis of glycoproteins.[1][2][3] Due to their very long, non-polar chains, polyprenols exhibit distinct extraction and chromatographic behavior compared to more common lipid classes. This characteristic, while making them unsuitable for broad, untargeted lipidomics workflows that aim to measure ester-containing lipids, can be advantageous in specific analytical scenarios.
Principle of Internal Standardization using this compound
An ideal internal standard should mimic the chemical and physical behavior of the analyte of interest as closely as possible while being distinguishable by the analytical instrument. This compound, being a very long-chain alcohol, can be a suitable internal standard for the quantification of other long-chain polyprenols or other lipids that are resistant to alkaline hydrolysis (saponification).
Key characteristics of this compound as a potential internal standard:
-
Chemical Similarity: It is structurally similar to other naturally occurring polyprenols and dolichols.
-
Distinct Mass: Its high molecular weight allows for clear differentiation from most endogenous lipids in mass spectrometry.
-
Resistance to Saponification: This property is crucial for workflows that require the removal of ester-linked lipids.
Data Presentation
The following table summarizes the key physicochemical properties of this compound, which are relevant to its application in lipidomics.
| Property | Value | Significance in Lipidomics Applications |
| Chemical Formula | C90H148O | Defines the exact mass for mass spectrometry detection. |
| Molecular Weight | 1246.3 g/mol | High mass places it in a region of the mass spectrum with low interference from other common lipids. |
| Structure | Long-chain isoprenoid alcohol | Its long, non-polar chain dictates its solubility in organic solvents and its retention behavior in reversed-phase chromatography. |
| Solubility | Soluble in non-polar organic solvents (e.g., hexane (B92381), chloroform) | Informs the choice of solvents for extraction and sample resuspension. |
| Resistance to Saponification | High | Allows for its use in sample preparation protocols that employ alkaline hydrolysis to remove glycerolipids and other ester lipids. |
Experimental Protocols
Protocol 1: Extraction of Polyprenols and Saponification-Resistant Lipids from Biological Samples
This protocol is designed for the targeted analysis of polyprenols and other lipids that are stable under alkaline conditions, using this compound as an internal standard.
Materials:
-
Biological sample (e.g., plant tissue, animal tissue, cell pellet)
-
This compound internal standard solution (known concentration in ethanol (B145695) or isopropanol)
-
Potassium hydroxide (B78521) (KOH) solution (2.5 M in methanol)
-
Hexane
-
Deionized water
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
Sample Homogenization: Homogenize the biological sample in a suitable buffer or solvent.
-
Addition of Internal Standard: To a known amount of the homogenate, add a precise volume of the this compound internal standard solution.
-
Lipid Extraction (Folch Method):
-
Add chloroform and methanol to the sample in a ratio of 2:1 (v/v) to achieve a final single-phase mixture.
-
Vortex thoroughly for 2 minutes.
-
Add 0.2 volumes of deionized water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
-
Saponification:
-
Evaporate the chloroform extract to dryness under a stream of nitrogen.
-
Add the 2.5 M KOH in methanol solution to the dried lipid extract.
-
Incubate at 70°C for 1 hour to hydrolyze ester-linked lipids.
-
-
Extraction of Unsaponifiable Lipids:
-
After cooling, add an equal volume of deionized water to the sample.
-
Extract the unsaponifiable lipids (including polyprenols and the this compound internal standard) three times with an equal volume of hexane.
-
Pool the hexane extracts.
-
-
Final Preparation:
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/methanol 1:1, v/v).
-
Protocol 2: LC-MS/MS Analysis of Polyprenols
This protocol describes the analysis of the extracted polyprenols using liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 or C8 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 95:5 (v/v) Methanol/Water with 5 mM ammonium (B1175870) acetate
-
Mobile Phase B: 95:5 (v/v) Isopropanol/Methanol with 5 mM ammonium acetate
-
Gradient:
-
0-2 min: 100% A
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 100% A and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
This compound (C90) Precursor Ion [M+NH4]+: m/z 1264.4
-
This compound (C90) Product Ion: A characteristic fragment ion (e.g., resulting from the loss of water and isoprene (B109036) units) would need to be determined by direct infusion of the standard.
-
Monitor the specific precursor-product ion transitions for the target polyprenols.
-
Mandatory Visualization
Caption: Workflow for targeted lipidomics of polyprenols using this compound as an internal standard.
Caption: Simplified schematic of the dolichol biosynthesis pathway, highlighting the role of polyprenols.
Concluding Remarks
The application of this compound as an internal standard in lipidomics is a specialized approach. Its utility is primarily in the targeted quantification of other long-chain polyprenols or in studies focusing on lipids that are resistant to saponification. The requirement of an alkaline hydrolysis step in the sample preparation protocol makes it incompatible with the analysis of major lipid classes such as glycerophospholipids, triacylglycerols, and sterol esters. Researchers and drug development professionals should carefully consider the scope of their lipidomics study before employing this compound as an internal standard. For appropriate applications, it offers the potential for accurate and reliable quantification of a unique and biologically important class of lipids. Further research is warranted to explore the full potential and limitations of long-chain polyprenols as internal standards in lipidomics.
References
Application Notes and Protocols for Octadecaprenol Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecaprenol, a C90 long-chain polyprenol, is a naturally occurring isoprenoid alcohol. Polyprenols and their saturated counterparts, dolichols, are found across all living organisms, playing vital roles in fundamental cellular processes. In mammals, dolichols, derived from polyprenols, are essential for the synthesis of glycoproteins through the dolichol phosphate (B84403) cycle.[1][2] Recent research has highlighted the therapeutic potential of polyprenols, demonstrating their immunomodulatory, anti-inflammatory, and antiviral properties.[3][4] These biological activities suggest that this compound and other long-chain polyprenols could be valuable molecules in drug discovery and development, particularly for inflammatory and immune-related disorders.
These application notes provide a comprehensive overview of the analytical standards and protocols for the isolation, quantification, and characterization of this compound.
Data Presentation: Quantitative Analysis of Long-Chain Polyprenols
The quantification of this compound is typically performed as part of a broader analysis of a mixture of long-chain polyprenols. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying polyprenol homologs.[5] The following tables present representative quantitative data for long-chain polyprenols, including the range in which this compound (C90) is found, from various natural sources.
Table 1: Distribution and Concentration of Long-Chain Polyprenols in Various Plant Tissues
| Plant Source | Tissue | Polyprenol Chain Lengths Detected | Concentration of C85-C100 Polyprenols (mg/g dry weight) | Analytical Method |
| Abies sibirica L. | Needles | C55-C100 | Not specified for individual homologs, but present in the mixture. | HPLC-UV |
| Elaeis guineensis Jacq. | Seed Tissues | C75-C100 | Total polyprenols up to 6.1 mg/g | 2D-TLC |
| Potentilla and Rosa species | Leaves | C150 and longer | ~5 mg/g (total polyprenols) | TLC, HPLC |
| Arabidopsis thaliana | Roots | Dol-18 to Dol-23 | Not quantified in mg/g | HPLC/UV |
Data compiled from multiple sources. The concentration of specific homologs like this compound (C90) can be determined by integration of the corresponding peak in the HPLC chromatogram and comparison with a certified standard.
Table 2: Comparison of Analytical Methods for Polyprenol Quantification
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by chromatography and detection by UV absorbance (210-215 nm). | Robust, reliable, and widely available.[5] | Lower sensitivity compared to MS; requires standards for identification. |
| HPLC-MS | Separation by chromatography coupled with mass spectrometry for detection and identification. | High sensitivity and specificity; provides structural information. | Higher cost and complexity. |
| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | High resolution for volatile compounds. | Requires derivatization for non-volatile polyprenols, which can be complex. |
| 2D-TLC | Separation on a thin-layer plate in two dimensions with different solvent systems. | Simple, low cost, good for qualitative screening. | Lower resolution and quantification accuracy compared to HPLC. |
Experimental Protocols
Protocol 1: Extraction and Saponification of Polyprenols from Plant Material
This protocol describes the extraction of total lipids from plant tissue and the subsequent saponification to liberate free polyprenol alcohols.
Materials:
-
Finely ground, dried plant material
-
Chloroform/Methanol (2:1, v/v)
-
10% (w/v) Potassium Hydroxide (KOH) in 90% ethanol
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Glass column with silica (B1680970) gel
Procedure:
-
Extraction:
-
Homogenize 10 g of finely ground plant material in 100 mL of chloroform/methanol (2:1, v/v) for 24 hours at room temperature.
-
Filter the mixture and collect the liquid extract.
-
Evaporate the solvent using a rotary evaporator to obtain the crude lipid extract.[5]
-
-
Saponification:
-
To the crude lipid extract, add 50 mL of 10% KOH in 90% ethanol.
-
Heat the mixture at 60°C for 2 hours with constant stirring to hydrolyze the polyprenyl esters.[5]
-
-
Extraction of Unsaponifiables:
-
After cooling, transfer the saponified mixture to a separatory funnel.
-
Extract the unsaponifiable fraction (containing polyprenols) three times with 50 mL of hexane.[5]
-
Combine the hexane layers and wash with distilled water until the pH is neutral.
-
-
Purification:
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the hexane under reduced pressure to yield the purified polyprenol fraction.
-
For further purification, the extract can be passed through a silica gel column eluted with a mixture of petroleum ether and ethyl acetate.
-
Store the purified extract at -20°C under a nitrogen atmosphere until analysis.[5]
-
Protocol 2: Quantification of this compound by HPLC-UV
This protocol details the analysis of the extracted polyprenol fraction using High-Performance Liquid Chromatography with UV detection.
Materials:
-
Purified polyprenol extract
-
HPLC-grade methanol, water, isopropanol (B130326), and hexane
-
Certified polyprenol standards (including a C90 standard if available, or a mixture of long-chain polyprenols for relative quantification)
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the purified polyprenol extract in a mixture of 35% isopropanol and 65% methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Mobile Phase A: Methanol/Water (90:10, v/v)
-
Mobile Phase B: Isopropanol/Hexane (80:20, v/v)
-
Gradient Program:
-
0-5 min: 100% A
-
5-30 min: Linear gradient to 100% B
-
30-40 min: 100% B
-
40-45 min: Linear gradient back to 100% A
-
45-50 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Quantification:
-
Prepare a calibration curve using certified standards of known polyprenol homologs.
-
Identify the peak corresponding to this compound (C90) based on the retention time of the standard.
-
Integrate the peak area of the this compound peak in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve.[5]
-
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from a biological sample.
Caption: Workflow for this compound Analysis.
Potential Signaling Pathway Involvement
While a specific signaling pathway for this compound has not been fully elucidated, the known immunomodulatory effects of polyprenols suggest potential interactions with inflammatory signaling cascades. Polyprenols and their phosphorylated derivatives have been shown to exhibit anti-inflammatory activity by suppressing lipoxygenase and reducing the levels of pro-inflammatory cytokines.[3] Furthermore, polyprenols can influence macrophage polarization towards an anti-inflammatory M2 phenotype.[3] The diagram below illustrates a hypothetical model of how polyprenols might modulate inflammatory signaling.
References
- 1. Food Minor Bioactive Compounds of Polyphenolic and Polyprenolic Nature Are Promising Agents for the Prevention and Therapy of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid - Wikipedia [en.wikipedia.org]
- 3. biomedres.us [biomedres.us]
- 4. Synthesis and biological activity of polyprenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Octadecaprenol Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and purification of octadecaprenol and other polyprenols.
Troubleshooting Guides
This section addresses common problems that can arise during the this compound extraction process, offering potential causes and actionable solutions.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Final Yield | Incomplete Initial Extraction: The solvent may not have adequately penetrated the plant material to extract the polyprenols. | - Increase Surface Area: Ensure the plant material is finely ground. - Optimize Solid-to-Liquid Ratio: A higher volume of solvent can improve extraction. - Adjust Extraction Time & Temperature: Increase the duration or temperature within recommended ranges (e.g., reflux at 50-70°C for 2-6 hours). - Enhance Agitation: Incorporate methods like sonication to improve solvent penetration.[1] |
| Improper Solvent Choice: The polarity of the solvent may not be optimal for the non-polar polyprenols. | - Select Appropriate Solvents: Use non-polar solvents like petroleum ether, hexane, or ethyl acetate.[1] - Test Solvent Mixtures: A combination, such as hexane:acetone (B3395972), may improve efficiency. Conduct small-scale pilot extractions to find the best solvent for your specific plant material.[1] | |
| Degradation During Extraction: Polyprenols are sensitive to high temperatures, light, and oxygen. | - Moderate Temperature: Avoid excessive heat; for instance, optimal yields from some pine needles were achieved around 71.4°C.[1] - Protect from Light: Use amber glassware or cover extraction vessels.[1] - Inert Atmosphere: Purge the extraction vessel with an inert gas like nitrogen to minimize oxidative degradation.[1] | |
| Losses During Saponification & Purification: Polyprenols can be lost during washing and separation steps. | - Neutralize pH: Ensure the pH is neutral (pH 7) before extracting the unsaponifiable fraction after saponification.[1] - Multiple Extractions: Perform multiple extractions with smaller solvent volumes instead of a single large-volume extraction to maximize recovery.[1] | |
| Impure Final Product | Incomplete Saponification: Residual fats and esters (e.g., triglycerides) remain in the extract. | - Ensure Sufficient Alkali: Use an adequate amount of NaOH or KOH solution (e.g., 10-20% w/v).[2] - Optimize Reaction Conditions: Stir the mixture at an appropriate temperature (e.g., 60-70°C) for a sufficient time (e.g., 1-2 hours) to ensure complete hydrolysis of esters.[1][2] |
| Ineffective Purification: Precipitation or chromatography steps are not adequately removing impurities. | - Low-Temperature Precipitation: After saponification, dissolve the unsaponifiable fraction in a solvent like acetone and cool to a low temperature (e.g., 0 to -20°C) to precipitate and remove less soluble impurities.[1][2] - Column Chromatography: For higher purity, employ silica (B1680970) gel column chromatography or preparative HPLC. | |
| Emulsion Formation During Liquid-Liquid Extraction | Presence of Surfactant-like Compounds: Natural compounds in the crude extract can cause emulsification, making phase separation difficult. | - Centrifugation: Spin the mixture to help break the emulsion. - Addition of Brine: Add a saturated NaCl solution to increase the polarity of the aqueous phase, which can help force the separation. - Boiling with Hydrogen Peroxide: For some plant materials like Ginkgo biloba, boiling the aqueous extract with dilute hydrogen peroxide can degrade undesired constituents that cause emulsification.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for this compound extraction?
A1: The process typically involves four main stages: 1) Sample Preparation (drying and grinding the plant material), 2) Solvent Extraction to obtain a crude lipid extract, 3) Saponification to remove fatty acids and triglycerides, and 4) Purification to isolate the polyprenols.[4]
Q2: Which solvents are best for the initial extraction of this compound?
A2: Octadecaprenols are non-polar lipids. Therefore, non-polar organic solvents are most effective. Commonly used solvents include petroleum ether, hexane, and ethyl acetate.[1] Supercritical CO2 (SFE-CO2) extraction, often with a co-solvent like ethanol (B145695), is a more modern and "green" alternative.[4]
Q3: Why is the saponification step necessary?
A3: Saponification is a crucial step to remove contaminating lipids, such as triglycerides and fatty acid esters, from the crude extract.[4] This process involves hydrolyzing these esters with a base (like NaOH or KOH) into glycerol (B35011) and fatty acid salts (soap), which can then be separated from the unsaponifiable polyprenols.[5][6]
Q4: My polyprenol yield is lower than expected. What are the most common reasons?
A4: Low yield can result from several factors: incomplete extraction due to insufficient grinding or wrong solvent choice, degradation of polyprenols from excessive heat or oxidation, and physical loss of product during the washing and separation phases of the workup.[1]
Q5: How can I purify the crude polyprenol extract after saponification?
A5: A common and effective method is low-temperature precipitation. The crude extract is dissolved in a solvent like acetone and then cooled (e.g., to 2°C or -20°C) for several hours. This causes less soluble impurities to precipitate, which can then be removed by filtration.[1][2] For even higher purity, techniques like column chromatography are used.[4]
Q6: Can I skip the column chromatography step?
A6: Yes, it is possible to achieve high purity without column chromatography. Some protocols use a series of solvent partitioning and low-temperature precipitation steps to purify polyprenols. For example, after an initial acetone precipitation, the extract can be repeatedly washed with an ethanol solution to remove ethanol-soluble impurities, followed by another acetone dissolution and freezing step to yield a high-purity product.[2]
Data Presentation
Table 1: Comparison of Extraction Methods and Solvents for Polyprenols
| Plant Source | Extraction Method | Solvent(s) | Key Parameters | Polyprenol Yield (mg/g DW) | Reference |
| Pinus sylvestris | Solvent Extraction | Hexane:Acetone | Not specified | 14.00 ± 0.4 | [7] |
| Pinus sylvestris | SFE-CO2 | CO2 + Ethanol (co-solvent) | 200 bar, 70°C, 7 hours | 6.35 ± 0.4 | [7] |
| Ginkgo biloba | SFE-CO2 | CO2 + 5% Ethanol (modifier) | 300 MPa, 60°C | Yield of GBE powder: 2.1% | [8] |
| Ginkgo biloba | Conventional Solvent | 70% Ethanol | Not specified | Yield of GBE powder: 1.8% | [8] |
| Conifer Needles | Solvent Extraction (Reflux) | Petroleum Ether | 70°C, 2 hours | Not specified | [1] |
DW = Dry Weight, GBE = Ginkgo biloba extract
Experimental Protocols
Protocol 1: Classical Solvent Extraction and Purification
This protocol is a generalized method based on common solvent extraction techniques.[4][1][2]
1. Sample Preparation: a. Harvest fresh plant material (e.g., pine needles, Ginkgo biloba leaves). b. Dry the material to a constant weight and grind into a fine powder to maximize surface area.
2. Solvent Extraction: a. Place the powdered material in a round-bottom flask. b. Add a non-polar solvent, such as petroleum ether or hexane, at a solid-to-liquid ratio of approximately 1:5 (w/v). c. Heat the mixture to reflux (e.g., 70°C) for 2-4 hours with constant stirring.[1] d. Cool the mixture and filter to separate the solid residue from the liquid extract. e. Repeat the extraction on the solid residue with fresh solvent to ensure complete recovery. f. Combine the liquid extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude lipid extract.
3. Saponification: a. To the crude extract, add a 10-20% (w/v) solution of NaOH or KOH in ethanol/water.[1][2] b. Stir the mixture at 60-70°C for 1-2 hours to hydrolyze the esters.[1][2] c. After cooling, transfer the saponified mixture to a separatory funnel. d. Extract the unsaponifiable matter (containing polyprenols) multiple times (e.g., 4 times) with petroleum ether or hexane.[1] e. Combine the organic layers and wash with distilled water until the pH of the aqueous layer is neutral (pH 7).[1] f. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
4. Purification (Low-Temperature Precipitation): a. Dissolve the concentrated unsaponifiable fraction in acetone with gentle heating. b. Cool the solution to a low temperature (e.g., 0°C to -20°C) and let it stand for 4-8 hours to precipitate impurities.[1][2] c. Filter the cold solution to remove the precipitate. d. Concentrate the filtrate under reduced pressure to obtain a purified polyprenol extract. e. For higher purity, this step can be repeated or combined with ethanol washing steps.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN101654398B - Method for extracting high purity polyprenol from plant needle leaf raw material - Google Patents [patents.google.com]
- 3. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Saponification of the lipid extracts [bio-protocol.org]
- 6. inosr.net [inosr.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving HPLC Resolution for Octadecaprenol Isomers
Welcome to the technical support center for the chromatographic analysis of octadecaprenol isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC separation of these complex molecules.
Troubleshooting Guide: Common HPLC Issues and Solutions
This guide addresses specific problems that may arise during the HPLC analysis of this compound isomers, offering systematic solutions to enhance resolution and achieve reliable results.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution of Isomers | Inappropriate stationary phase. | For geometric (cis/trans) isomers, consider using a silver-ion (Ag+) HPLC column, which offers excellent selectivity based on the interaction of silver ions with double bonds.[1][2] Phenyl-based or cholesterol-based columns can also provide alternative selectivity for positional and geometric isomers.[3][4] For complex mixtures, C30 stationary phases may offer superior shape selectivity compared to standard C18 columns.[5][6] |
| Mobile phase composition is not optimal. | Adjust the organic solvent-to-aqueous ratio. A lower percentage of the organic component can increase retention and potentially improve separation.[7][8] Consider switching the organic modifier (e.g., from acetonitrile (B52724) to methanol) as different solvents can alter selectivity.[9] For normal-phase chromatography on silica (B1680970) or silver-impregnated alumina, a mobile phase of n-hexane with a small amount of a polar modifier like isopropanol (B130326) or diethyl ether is often effective.[10][11] | |
| Gradient is too steep. | Lengthen the gradient program to decrease the rate of change in mobile phase composition. This provides more time for closely eluting isomers to separate.[3] | |
| Column temperature is not optimized. | Lowering the column temperature generally increases retention and can improve the resolution of closely eluting peaks.[7][12] Conversely, increasing the temperature can sometimes improve efficiency and alter selectivity, so experimentation is key.[12][13][14] Ensure the temperature is stable, as fluctuations can cause inconsistent retention times.[1][3] | |
| Broad Peaks | Low flow rate. | Increase the flow rate within the column's recommended limits.[1] |
| Large dead volume. | Use tubing with a smaller internal diameter and shorter length to connect the column to the detector to minimize extra-column band broadening.[1] | |
| Column contamination or degradation. | Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[1][15] | |
| Peak Tailing | Active sites on the stationary phase. | Use an end-capped column or a base-deactivated stationary phase to minimize interactions with residual silanols.[1] |
| Mobile phase pH is inappropriate for the analyte. | Although this compound is a neutral molecule, acidic or basic impurities in the sample or mobile phase can interact with the stationary phase. Ensure high-purity solvents are used.[16] | |
| Column overload. | Reduce the injection volume or the sample concentration.[1][3] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure precise mixing of the mobile phase, especially for gradient elution.[1] Degas the mobile phase thoroughly to prevent bubble formation.[1][16] |
| Temperature variations. | Use a column oven to maintain a constant and consistent temperature.[1][3] | |
| Column degradation. | Over time, the stationary phase can degrade. If other troubleshooting steps fail, consider replacing the column.[1][15] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound isomers?
A1: The primary challenge lies in the subtle structural differences between isomers. Geometric isomers (cis/trans or E/Z) and positional isomers of the double bonds have very similar physicochemical properties, leading to close elution times on standard reversed-phase columns and often resulting in poor resolution.[2][3]
Q2: Which type of HPLC column is most effective for separating this compound isomers?
A2: While standard C18 columns can be used, specialized stationary phases often provide superior resolution. Silver-ion (Ag+) HPLC columns are highly effective for separating unsaturated compounds based on the number and geometry of double bonds.[1][2] For enhanced shape selectivity, C30 columns are also a strong choice, particularly for separating geometric and positional isomers of long-chain molecules.[5][6] Phenyl-hexyl and pentafluorophenyl (PFP) columns can offer alternative selectivities through π-π interactions.[3]
Q3: What mobile phase considerations are important for improving resolution?
A3: For reversed-phase HPLC, the choice and ratio of organic solvent (e.g., acetonitrile, methanol) to water are critical.[16][17] A gradient elution, where the concentration of the organic solvent is gradually increased, is typically necessary for separating complex mixtures of polyprenols.[18] For silver-ion chromatography, a non-polar mobile phase like hexane (B92381) with a small percentage of a polar modifier such as isopropanol or acetonitrile is commonly used.[1][10]
Q4: How does temperature affect the separation of this compound isomers?
A4: Column temperature influences solvent viscosity, analyte diffusion, and the thermodynamics of partitioning between the mobile and stationary phases.[12][13] Lowering the temperature often increases retention and can improve resolution for closely eluting compounds.[7][12] However, optimizing the temperature is crucial as changes can affect selectivity, sometimes in an unpredictable manner.[12] Consistent temperature control is essential for reproducible retention times.[1][3]
Q5: Is derivatization necessary for the HPLC analysis of this compound?
A5: Derivatization is generally not required for the HPLC analysis of octadecaprenols if a suitable detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is used. However, if using a UV detector, derivatization with a UV-active group may be necessary to enhance detection sensitivity, as polyprenols lack a strong chromophore.[2]
Experimental Protocols
Protocol 1: Silver-Ion HPLC for Geometric Isomer Separation
This method is highly effective for separating cis/trans isomers of this compound.
-
Column: Silver-ion HPLC column (e.g., ChromSpher 5 µm Lipids, 250 x 4.6 mm).[1]
-
Mobile Phase: Isocratic elution with n-Hexane and a polar modifier (e.g., 0.1-1% isopropanol or acetonitrile). The optimal percentage of the polar modifier should be determined empirically.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C. Maintain strict temperature control.[1]
-
Detection: ELSD or MS. If unavailable, UV detection at a low wavelength (e.g., 205-215 nm) can be attempted, though sensitivity will be low.[2]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase.
Protocol 2: Reversed-Phase HPLC on a C30 Column
This method provides enhanced shape selectivity for both positional and geometric isomers.
-
Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Methanol (B129727)/Water (95:5, v/v)
-
Solvent B: Methanol/Hexane (85:15, v/v)[10]
-
-
Gradient Program:
-
Start with 100% Solvent A.
-
Linearly increase to 100% Solvent B over 30 minutes.
-
Hold at 100% Solvent B for 10 minutes.
-
Return to initial conditions and equilibrate for 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: ELSD or MS.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound isomer mixture in methanol or a methanol/hexane mixture.
Visualizations
Caption: Troubleshooting logic for poor resolution in HPLC.
Caption: Experimental workflow for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 6. Selectivity of long chain stationary phases in reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02872K [pubs.rsc.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. chromtech.com [chromtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. mastelf.com [mastelf.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 18. researchgate.net [researchgate.net]
stability of octadecaprenol during sample preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of octadecaprenol during sample preparation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound, a long-chain polyprenol, is susceptible to degradation from several factors, including:
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Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the double bonds within the isoprenoid chain. This process can be accelerated by the presence of light and heat.
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Temperature: Elevated temperatures can increase the rate of both oxidative and thermal degradation.
-
Light: Exposure to light, particularly UV light, can promote photo-oxidation and degradation.
-
pH: Extreme pH conditions (strong acids or bases) can catalyze the degradation of this compound.
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Enzymatic Degradation: If working with biological matrices, endogenous enzymes could potentially metabolize or degrade this compound.
Q2: How should I store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store in a tightly sealed container, protected from light, at -20°C or lower.
-
In Solution: If dissolved in an organic solvent, it should be stored in a tightly sealed vial with minimal headspace, protected from light at -20°C or lower. It is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it is recommended to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What are the visible signs of this compound degradation?
A3: While this compound itself is a colorless to pale yellow oil, significant degradation may not always be visually apparent. However, in a purified or concentrated form, a noticeable darkening or change in color could indicate degradation. The most reliable way to assess stability is through analytical techniques like HPLC.
Q4: Can I add antioxidants to my samples to prevent this compound degradation?
A4: Yes, the addition of antioxidants can be an effective strategy to prevent oxidative degradation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for lipid-soluble compounds like this compound. It can be added to extraction solvents and storage solutions at a low concentration (e.g., 0.01-0.1%). However, it is crucial to ensure that the chosen antioxidant does not interfere with downstream analytical methods.
Troubleshooting Guides
Issue 1: Low Recovery of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the sample is thoroughly homogenized and that the solvent has sufficient time to penetrate the matrix. Consider using a more nonpolar solvent or a mixture of solvents to improve extraction efficiency. |
| Degradation During Extraction | Avoid high temperatures during extraction. If heating is necessary, use the lowest effective temperature and minimize the duration. Protect the sample from light by using amber glassware or covering the extraction vessel with aluminum foil. Purge the extraction vessel with an inert gas like nitrogen or argon to minimize exposure to oxygen. |
| Losses During Solvent Evaporation | Use a rotary evaporator with a controlled temperature water bath to remove the solvent. Avoid excessive heat and prolonged drying times. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Compare the chromatogram of a freshly prepared sample with an aged or stressed sample. The appearance of new peaks or a decrease in the main this compound peak suggests degradation. Review sample handling and storage procedures to identify potential causes of degradation. |
| Contamination | Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank (solvent only) injection to check for system contamination. |
| Co-eluting Impurities | Optimize the HPLC method to improve the resolution between this compound and any interfering peaks. This may involve adjusting the mobile phase composition, gradient profile, or column chemistry. |
Quantitative Data Summary
The following table provides illustrative data on the stability of this compound under various conditions. This data is based on general knowledge of polyprenol stability and should be confirmed by in-house stability studies.
| Condition | Duration | Parameter | Result |
| Storage Temperature | 30 days | % Recovery of this compound | -20°C: >95%4°C: 80-90%25°C (Room Temp): 60-70% |
| Light Exposure (at 25°C) | 24 hours | % Recovery of this compound | Protected from light: >98%Exposed to ambient light: 85-95%Exposed to UV light: <70% |
| pH of Solution (at 25°C) | 24 hours | % Recovery of this compound | pH 7 (Neutral): >98%pH 3 (Acidic): 70-80%pH 10 (Alkaline): 60-70% |
| Freeze-Thaw Cycles | 5 cycles | % Recovery of this compound | >90% |
Experimental Protocols
Protocol 1: Extraction of this compound from a Biological Matrix
This protocol provides a general method for extracting this compound. Optimization may be required depending on the specific sample matrix.
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Homogenization: Homogenize the sample in a suitable solvent. For tissues, a chloroform:methanol (2:1, v/v) mixture is often effective.
-
Extraction: Perform a liquid-liquid extraction. Add water to the homogenate to create a biphasic system and vortex thoroughly.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
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Collection: Carefully collect the lower organic layer containing the lipids, including this compound.
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Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at low temperature (<40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., hexane (B92381) or isopropanol) for storage or analysis.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to quantify this compound and detect its degradation products.
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HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
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Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol
-
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-25 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Protocol 3: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability profile of a compound and for developing a stability-indicating analytical method.
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Acid Hydrolysis: Incubate an this compound solution with 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: Incubate an this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat an this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
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Thermal Degradation: Expose a solid sample or a solution of this compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose an this compound solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: After each stress condition, neutralize the sample if necessary, and analyze by the stability-indicating HPLC method to assess the extent of degradation and the formation of degradation products.
Visualizations
Caption: Experimental workflow for this compound preparation and analysis.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Overcoming Matrix Effects in Octadecaprenol Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantitative analysis of octadecaprenol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenates).[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively affects the accuracy, precision, and sensitivity of quantitative results.[2][3] Given that this compound is a lipophilic, long-chain alcohol, common sources of matrix interference in biological samples include phospholipids (B1166683), triglycerides, and other endogenous lipids.[3]
Q2: I am observing a low signal for this compound and poor reproducibility. Could this be a result of matrix effects?
A2: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[2] This is a frequent issue in complex biological matrices where high concentrations of phospholipids and other lipids can be co-extracted with this compound, interfering with its ionization in the mass spectrometer's source.[3] It is important to distinguish between low recovery during sample preparation and ion suppression.
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: The presence and extent of matrix effects can be assessed using two primary methods:
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Post-Extraction Spike: This is a quantitative method where the signal response of this compound spiked into an extracted blank matrix sample is compared to the signal of the same amount in a clean solvent. A significant difference between the two signals indicates the presence of matrix effects.[2]
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Post-Column Infusion: This is a qualitative technique used to identify retention time regions where ion suppression or enhancement occurs. A constant flow of an this compound standard solution is infused into the mass spectrometer after the LC column, and a blank matrix extract is injected. Dips or peaks in the constant signal baseline point to regions of ion suppression or enhancement, respectively.[2]
Q4: What is the most effective way to compensate for matrix effects in this compound quantification?
A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4] A SIL-IS, such as a deuterated (D-labeled) or carbon-13 (¹³C-labeled) version of this compound, will have nearly identical chemical and physical properties to the analyte.[4] This means it will co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal. While a commercial SIL-IS for this compound may not be readily available, a structurally similar long-chain deuterated alcohol or fatty acid can serve as a suitable alternative.
Q5: Which sample preparation techniques are recommended to minimize matrix effects for this compound?
A5: Effective sample preparation is crucial for removing interfering matrix components. For a lipophilic compound like this compound, the following techniques are recommended:
-
Solid-Phase Extraction (SPE): SPE can effectively clean up samples and concentrate the analyte. For this compound, a reversed-phase sorbent (e.g., C8 or C18) is suitable.
-
Liquid-Liquid Extraction (LLE): LLE is a robust method for separating lipophilic compounds from aqueous matrices. A common approach for polyprenols involves an initial extraction with a non-polar solvent followed by a saponification step to remove triglycerides and fatty acids.
-
Phospholipid Depletion Plates: Specific commercial products are available that selectively remove phospholipids, a major source of matrix effects in plasma and serum samples.
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis and provides steps for resolution.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Ion suppression from co-eluting matrix components. | 1. Optimize Sample Cleanup: Implement a more rigorous SPE or LLE protocol to remove interferences. Consider using phospholipid removal plates. 2. Modify Chromatography: Adjust the LC gradient to achieve better separation of this compound from the matrix components. Experiment with a different stationary phase (e.g., a column with a different chemistry or particle size). 3. Sample Dilution: Dilute the sample extract to reduce the concentration of interfering compounds, ensuring the this compound concentration remains above the limit of quantitation.[2] |
| Poor Reproducibility | Inconsistent matrix effects across samples. | 1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[4] 2. Standardize Sample Collection and Handling: Ensure uniformity in sample collection, storage, and preparation to minimize variability. |
| High Signal Intensity (Ion Enhancement) | Co-eluting matrix components are enhancing the ionization of this compound. | 1. Improve Chromatographic Separation: As with ion suppression, optimize the LC method to separate this compound from the enhancing region of the chromatogram. 2. Enhance Sample Cleanup: Utilize a more selective sample preparation method to remove the specific components causing the enhancement. |
| Inconsistent Recovery | Inefficient extraction of the lipophilic this compound from the sample matrix. | 1. Optimize Extraction Solvent: For LLE, test different non-polar organic solvents or solvent mixtures. 2. Optimize SPE Method: For SPE, carefully select the sorbent and optimize the wash and elution solvents. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantitatively determine the extent of matrix effects (ion suppression or enhancement).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike a known amount of this compound standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank biological matrix (e.g., plasma, serum) through the entire extraction procedure. Spike the same known amount of this compound standard into the final, clean extract.
-
Set C (Blank Matrix): Process a blank biological matrix through the entire extraction procedure without spiking.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples under the same LC-MS/MS conditions.
-
Calculation of Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A * 100
-
A value close to 100% indicates minimal matrix effect. A value < 100% suggests ion suppression, while a value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation of this compound from Plasma using Liquid-Liquid Extraction (LLE) with Saponification
Objective: To extract this compound from plasma while minimizing matrix interferences.
Methodology:
-
Sample Preparation: To 100 µL of plasma, add a known amount of a suitable SIL-IS.
-
Saponification: Add 1 mL of 1 M methanolic NaOH. Vortex and incubate at 60°C for 30 minutes to hydrolyze esterified lipids.
-
Extraction:
-
Cool the sample to room temperature.
-
Add 2 mL of hexane (B92381) and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another 2 mL of hexane.
-
-
Washing: Combine the hexane extracts and wash with 1 mL of deionized water. Vortex and centrifuge. Discard the aqueous layer.
-
Drying and Reconstitution: Evaporate the hexane extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol (B129727) or isopropanol).
Data Presentation
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C8 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Example) | Precursor Ion > Product Ion (To be determined by infusion of standard) |
| Collision Energy | To be optimized for the specific instrument and transition |
Table 2: Illustrative Method Validation Data for this compound in Plasma
Note: These values are for illustrative purposes and should be determined experimentally during method validation.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | 85 - 105% |
| Matrix Effect | 90 - 110% (with SIL-IS) |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Liquid chromatography/tandem mass spectrometry of dolichols and polyprenols, lipid sugar carriers across evolution - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting octadecaprenol synthesis side reactions
Welcome to the technical support center for octadecaprenol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this compound and related long-chain polyprenols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that can arise during the synthesis of this compound, leading to low yields, impurities, and other undesired outcomes.
Q1: My this compound synthesis is resulting in a consistently low yield. What are the common causes and how can I troubleshoot this?
Low yields in multi-step syntheses like that of this compound can be attributed to several factors, including suboptimal reaction conditions, the formation of side products, and inefficient purification. Here are key areas to investigate:
-
Reaction Conditions:
-
Temperature: Excessive heat can lead to degradation or the formation of unwanted side-products. It is crucial to maintain the optimal temperature for each step.[1][2]
-
Reaction Time: Insufficient reaction time can result in incomplete conversion of starting materials, while excessively long durations may promote the formation of degradation products or isomers.[1]
-
Catalyst: The choice and amount of catalyst can significantly impact the reaction's efficiency. An inappropriate or insufficient amount of catalyst may lead to an incomplete reaction, whereas an excess might catalyze side reactions.[1][2]
-
-
Side Reactions:
-
Isomerization: A common issue in polyprenol synthesis is the formation of undesired geometric isomers (Z/E or cis/trans) at the double bonds.[3][4][5]
-
Self-Condensation: Under certain conditions, starting materials or intermediates with carbonyl groups can undergo self-condensation reactions, such as aldol (B89426) condensation, reducing the amount of reactant available for the main reaction pathway.[2]
-
-
Purification: Inefficient purification can lead to loss of the desired product. It is important to optimize extraction, chromatography, and crystallization steps to maximize recovery.[1][6]
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
addressing octadecaprenol degradation during acid hydrolysis
Welcome to the technical support center for octadecaprenol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the challenges associated with the dephosphorylation of this compound phosphate (B84403), with a focus on minimizing degradation during acid hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its structure susceptible to degradation during acid hydrolysis?
A1: this compound is a long-chain polyisoprenoid alcohol, specifically a nona-isoprenoid containing 18 isoprene (B109036) units (C90). Its structure consists of a long chain of repeating isoprene units with multiple double bonds. This high degree of unsaturation makes it susceptible to degradation under harsh acidic conditions. The double bonds can be protonated, leading to the formation of carbocation intermediates that can then undergo various side reactions.
Q2: What are the primary degradation pathways for this compound during acid hydrolysis?
A2: The primary degradation pathways for this compound and other polyprenols during acid hydrolysis are initiated by the protonation of the numerous double bonds in the isoprenoid chain. This leads to the formation of carbocation intermediates, which can then undergo:
-
Cyclization: The long, flexible chain can fold back on itself, allowing for intramolecular reactions where one double bond attacks the carbocation, forming cyclic structures. This is a common acid-catalyzed reaction for isoprenoids.
-
Isomerization: The positions of the double bonds can shift, leading to a mixture of geometric (cis/trans) and positional isomers.
-
Oxidation: If oxygen is present, the double bonds are susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, ketones, and carboxylic acids, and may result in chain cleavage.
-
Hydration: Water molecules can add across the double bonds, forming hydroxylated byproducts.
Q3: What is the purpose of acid hydrolysis in the analysis of this compound phosphate?
A3: In many biological systems, this compound exists in its phosphorylated form (this compound phosphate or pyrophosphate). For analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), it is often necessary to remove the polar phosphate group(s) to improve chromatographic retention on reverse-phase columns and to simplify mass spectra. Acid hydrolysis is one method to cleave this phosphate ester bond, yielding the free alcohol, this compound.
Q4: Are there milder alternatives to acid hydrolysis for dephosphorylating this compound phosphate?
A4: Yes, enzymatic hydrolysis is a much milder and more specific alternative to acid hydrolysis.[1][2][3][4][5][6][7] Enzymes like alkaline phosphatases can effectively remove phosphate groups without the harsh conditions that cause degradation of the polyprenol chain.[8][9][10] This method is highly recommended to preserve the integrity of the this compound molecule. Alkaline hydrolysis can also be considered as a chemical alternative that may be less destructive than acid hydrolysis for certain molecules.
Troubleshooting Guides
Issue 1: Low or no recovery of this compound after acid hydrolysis.
-
Question: I performed acid hydrolysis on my sample, but I am seeing very low or no this compound in my HPLC/MS analysis. What could be the cause?
-
Answer:
-
Extensive Degradation: The most likely cause is the degradation of the this compound molecule under the harsh acidic conditions. The combination of strong acid, high temperature, and prolonged reaction time can lead to significant cyclization, oxidation, and fragmentation of the polyprenol chain.
-
Suboptimal Extraction: After hydrolysis, this compound is highly nonpolar. Ensure your liquid-liquid extraction solvent (e.g., hexane (B92381), diethyl ether) is appropriate and that the extraction is performed thoroughly to recover the analyte from the aqueous acidic phase.
-
Incomplete Hydrolysis: While less likely to result in no product, it's possible the hydrolysis was incomplete. However, the conditions required for complete hydrolysis often overlap with those that cause degradation.
-
Issue 2: Multiple unexpected peaks in the chromatogram after acid hydrolysis.
-
Question: My chromatogram shows multiple peaks around the expected retention time of this compound after acid hydrolysis. What are these?
-
Answer: These are likely degradation and isomerization products. Acid-catalyzed reactions can create a heterogeneous mixture of:
-
Isomers: Positional and geometric (cis/trans) isomers of this compound.
-
Cyclized Products: Various cyclic forms resulting from intramolecular reactions.
-
Oxidation Products: If air was not excluded, you may have various oxidized forms of this compound.
-
To confirm, these peaks can be analyzed by mass spectrometry to see if they have masses corresponding to isomers or degradation products of this compound.
-
Issue 3: Inconsistent retention times for the this compound peak in HPLC.
-
Question: The retention time for my this compound standard is stable, but the peak from my hydrolyzed sample is shifting between runs. Why is this happening?
-
Answer: This can be due to several factors related to both the sample and the HPLC system:
-
Matrix Effects: The hydrolyzed sample matrix may be complex and affect the interaction of the analyte with the stationary phase.
-
Isomer Formation: If the hydrolysis conditions are not perfectly controlled, the profile of isomers produced may vary slightly from batch to batch, leading to a shift in the main peak or the appearance of shoulders.
-
Column Degradation: Residual acid in the injected sample can damage the stationary phase of the HPLC column over time.
-
Mobile Phase Inconsistency: Ensure your mobile phase composition is consistent and the pump is functioning correctly.[11][12][13][14]
-
Data Presentation
Table 1: Comparison of Hydrolysis Methods for this compound Phosphate
| Parameter | Acid Hydrolysis | Enzymatic Hydrolysis (Alkaline Phosphatase) |
| Principle | Cleavage of phosphate ester by H₃O⁺ | Catalytic hydrolysis of phosphate ester by phosphatase enzyme |
| Typical Conditions | Strong acid (e.g., 1M HCl), 80-100°C, 1-4 hours | pH 8-9 buffer, 37°C, 1-2 hours |
| Specificity | Non-specific, can cause side reactions | Highly specific for the phosphate ester bond |
| Analyte Integrity | High risk of degradation (cyclization, isomerization, oxidation) | Excellent preservation of the polyprenol structure |
| Expected Recovery | Low to moderate (can be <30%)[6] | High (>90%) |
| Byproducts | Numerous degradation and isomerization products | Minimal to none |
| Advantages | Inexpensive reagents | High yield, clean product, preserves analyte structure |
| Disadvantages | Low yield, analyte degradation, artifact formation | More expensive reagents (enzyme), requires specific buffer conditions |
Experimental Protocols
Protocol 1: Acid Hydrolysis of this compound Phosphate (High Degradation Risk)
Objective: To dephosphorylate this compound phosphate using acid hydrolysis. Caution: This method is likely to cause significant degradation of this compound.
Materials:
-
This compound phosphate sample
-
1 M Hydrochloric Acid (HCl)
-
Hexane (HPLC grade)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glass reaction vials with Teflon-lined caps
-
Nitrogen gas source
Methodology:
-
Place the dried this compound phosphate sample into a glass reaction vial.
-
Add 1 mL of 1 M HCl to the vial.
-
Purge the vial with nitrogen gas for 1-2 minutes to displace oxygen and minimize oxidation.
-
Seal the vial tightly with the Teflon-lined cap.
-
Heat the vial at 100°C for 2 hours in a heating block or oven.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane to the vial and vortex vigorously for 1 minute to extract the dephosphorylated this compound.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction (steps 7-9) two more times, combining the hexane layers.
-
Wash the combined hexane extracts with 1 mL of saturated NaHCO₃ solution to neutralize any residual acid.
-
Wash the hexane extract with 1 mL of deionized water.
-
Dry the hexane extract over anhydrous Na₂SO₄.
-
Transfer the dried extract to a new vial and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for HPLC or MS analysis.
Protocol 2: Enzymatic Hydrolysis of this compound Phosphate (Recommended Method)
Objective: To dephosphorylate this compound phosphate using alkaline phosphatase with minimal degradation.
Materials:
-
This compound phosphate sample
-
Alkaline Phosphatase (e.g., Calf Intestinal Alkaline Phosphatase, CIAP)
-
10X Alkaline Phosphatase buffer (typically supplied with the enzyme, e.g., 500 mM Tris-HCl, 100 mM MgCl₂, pH 8.5)
-
Triton X-100 or another suitable non-ionic detergent
-
Hexane (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Glass reaction vials
Methodology:
-
Dissolve the dried this compound phosphate sample in a minimal amount of methanol in a glass reaction vial. Add a small amount of Triton X-100 to aid in solubilization (final concentration ~0.1%).
-
Add the 1X alkaline phosphatase buffer to the vial. The final reaction volume will depend on the amount of sample, but a typical volume is 200-500 µL.
-
Add alkaline phosphatase to the reaction mixture. A typical starting point is 10-20 units of enzyme.
-
Incubate the reaction at 37°C for 2 hours with gentle shaking.
-
Stop the reaction by adding an equal volume of methanol.
-
Extract the this compound by adding 2 volumes of hexane. Vortex vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction (steps 6-8) two more times, combining the hexane layers.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC or MS analysis.
Mandatory Visualizations
Caption: Experimental workflow for the dephosphorylation of this compound phosphate.
Caption: Acid-catalyzed degradation pathway of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthetic Biology, Combinatorial Biosynthesis, and Chemo-Enzymatic Synthesis of Isoprenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New, Rapid Method for the Quantification of Dolichyl Phosphates in Cell Cultures Using TMSD Methylation Combined with LC–MS Analysis [en.bio-protocol.org]
- 5. Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Human alkaline phosphatase dephosphorylates microbial products and is elevated in preterm neonates with a history of late-onset sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkaline Phosphatase Protocol [sigmaaldrich.com]
- 10. Dephosphorylation of endotoxin by alkaline phosphatase in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. ijsdr.org [ijsdr.org]
- 13. realab.ua [realab.ua]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Enhancing Ionization of Octadecaprenol in Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with octadecaprenol and other long-chain polyprenols in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to analyze with mass spectrometry?
A1: this compound, a type of polyprenol, presents analytical challenges primarily due to its high hydrophobicity and low ionization efficiency.[1] Direct analysis of these long-chain alcohols by mass spectrometry, especially with soft ionization techniques like electrospray ionization (ESI), often yields poor results, necessitating method optimization or sample derivatization.[1][2]
Q2: What are the most effective ionization techniques for this compound analysis?
A2: The most successful ionization techniques for polyprenols, including this compound, are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).[3][4][5]
-
ESI is highly effective when used with additives to promote adduct formation (e.g., Li+, Na+, NH₄⁺).[2][6]
-
APCI is well-suited for low- to medium-polarity compounds like polyprenols.[7]
-
MALDI is excellent for high-throughput screening and analysis of polyprenol profiles.[1][3]
Q3: How can I significantly improve the signal intensity of this compound in ESI-MS?
A3: The most effective method to enhance signal intensity in ESI-MS is to promote the formation of stable adducts. The use of lithium iodide as a solution additive has been shown to be highly effective, promoting the intense formation of [M+Li]⁺ adducts and achieving high sensitivity, with limits of detection around 100 pM.[2] Adding ammonium (B1175870) formate (B1220265) or acetate (B1210297) to the mobile phase to form [M+NH₄]⁺ adducts is also a common and effective strategy.[6]
Q4: What are common adducts I should look for in the mass spectrum of this compound?
A4: In positive ion mode, you will most commonly observe pseudomolecular ions formed by the adduction of cations. Depending on your sample and mobile phase composition, these can include [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺, and [M+Li]⁺.[2][6][8] In MALDI, with specific sample preparation, you might also identify ions such as [M-H+Ba]⁺.[1][9] The controlled addition of a specific salt (e.g., lithium iodide or ammonium formate) can simplify the spectrum by favoring the formation of a single, dominant adduct.[6]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity in ESI-MS
Q: I am not seeing any peaks, or the signal for my this compound sample is very weak. What should I do?
A: This is a common issue stemming from either poor ionization or ion suppression.
-
Possible Cause 1: Inefficient Ionization. this compound does not readily protonate to form [M+H]⁺.
-
Solution: Promote Adduct Formation. The most critical step is to add a reagent that facilitates the formation of cation adducts. Add 5-10 mM of ammonium formate or ammonium acetate to your mobile phase to encourage the formation of [M+NH₄]⁺ ions.[6] For even greater sensitivity, introduce lithium salts (e.g., lithium iodide) to the sample solution to promote intense [M+Li]⁺ adducts.[2]
-
-
Possible Cause 2: Ion Suppression from Matrix Effects. Co-eluting compounds from your sample matrix, such as phospholipids (B1166683) in biological extracts, can interfere with the ionization of this compound, leading to a suppressed signal.[10]
-
Solution 1: Improve Sample Preparation. Use solid-phase extraction (SPE) to separate lipid classes and remove interfering substances before analysis.[6]
-
Solution 2: Enhance Chromatographic Separation. Optimize your liquid chromatography (LC) method to separate this compound from matrix components that cause suppression.[6]
-
Solution 3: Dilute the Sample. High concentrations of lipids can cause self-suppression. Diluting your sample may reduce these effects and improve the signal.[6]
-
-
Possible Cause 3: Suboptimal Source Parameters. The settings of your ESI source heavily influence ionization efficiency.[6]
-
Solution: Optimize Source Parameters. Systematically optimize parameters such as spray voltage, sheath and auxiliary gas flow rates, and capillary and heater temperatures while infusing a standard solution of your analyte.[6]
-
Issue 2: Poor Signal-to-Noise Ratio in MALDI-MS
Q: My MALDI-MS results for this compound are noisy and the peaks are poorly defined. How can I improve this?
A: This often relates to the sample preparation, specifically the choice of matrix and cationizing agent.
-
Possible Cause 1: Inappropriate Matrix Selection. The matrix is crucial for desorbing and ionizing the analyte.
-
Possible Cause 2: Lack of Cationizing Agent. Neutral lipids like this compound require a cationizing agent to be efficiently ionized in MALDI.[12]
-
Solution: Add a Cationizing Agent. The addition of salts is necessary to promote ion formation. A novel approach for polyprenols involves forming a monolayer at the interface of an aqueous barium acetate solution and a hexane (B92381) solution of the polyprenols directly on the MALDI target plate. This method produces dominant [M - H + Ba]⁺ ions with high sensitivity.[1] Silver salts (e.g., silver trifluoroacetate) are also commonly used for nonpolar polymers.[11]
-
Issue 3: Inconsistent or Multiple Adducts Observed
Q: My mass spectra show multiple adducts for the same this compound molecule (e.g., Na⁺, K⁺, and NH₄⁺), which complicates interpretation and quantification. How can I get a cleaner spectrum?
A: The presence of various endogenous cations in your sample, solvents, or glassware can lead to the formation of multiple adducts.[6]
-
Solution: Use a Controlled Adduct-Forming Reagent. To favor the formation of a single, specific adduct, add the corresponding salt at a concentration that outcompetes other background cations.[6] For example, adding 10 mM ammonium formate to your mobile phase will promote the formation of [M+NH₄]⁺ as the dominant ion.[6] This simplifies the mass spectrum and improves the reliability of quantification.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various mass spectrometric analyses of polyprenols, which can serve as a benchmark for this compound analysis.
| Ionization Technique | Analyte Class | Adduct Ion | Matrix/Additive | Limit of Detection (LOD) / Quantification (LOQ) | Reference |
| MALDI-TOF MS | Polyprenols | [M - H + Ba]⁺ | 2,5-dihydroxybenzoic acid + Barium Acetate | 6 pg | [1] |
| ESI-MS | Polyisoprenoid Alcohols | [M+Li]⁺ | Lithium Iodide | ~100 pM | [2] |
| RP-HPLC/MS-ESI⁺ | Polyprenol Homologs | [M+Na]⁺ | Not specified | 50 pM | [8] |
| GC-MS (derivatized) | Octadecenedioic acid | Trimethylsilyl derivative | N,O-bis(trimethylsilyl)trifluoroacetamide | 250 ng/mL (LOQ) | [13] |
Experimental Protocols
Protocol 1: Extraction and Purification of Polyprenols from Biological Material
This protocol is adapted from methodologies for extracting polyprenols from plant tissues.[3]
-
Extraction:
-
Saponification:
-
Dissolve the crude extract in a 5% NaOH solution in methanol.
-
Heat the mixture to saponify lipids.
-
-
Purification:
-
Extract the non-saponifiable lipids (containing polyprenols) from the mixture using hexane.
-
Wash the hexane phase with water to remove residual NaOH and methanol.
-
Dry the hexane extract over anhydrous Na₂SO₄.
-
-
Chromatography (Optional):
-
For further purification, evaporate the hexane and perform column chromatography on silica (B1680970) gel, eluting with a petroleum ether/ethyl acetate gradient.[3]
-
Protocol 2: ESI-MS Analysis with Lithium Iodide Enhancement
This protocol describes a method for direct infusion or LC-MS analysis of polyprenols using lithium for enhanced ionization.[2]
-
Sample Preparation:
-
Reconstitute the dried polyprenol extract in a suitable solvent mixture, such as methanol/propan-2-ol/water (12:8:1, by vol).[8]
-
Add lithium iodide to the final sample solution to a concentration of approximately 100 µM.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Monitoring: Monitor for the [M+Li]⁺ adduct of this compound.
-
Source Optimization: Infuse a standard solution and optimize ESI source parameters (spray voltage, gas flows, temperatures) to maximize the signal of the [M+Li]⁺ ion.[6]
-
Collision-Induced Dissociation (CID): If performing MS/MS, characteristic fragmentation patterns can be used for structural confirmation.[2]
-
Protocol 3: MALDI-TOF MS Analysis using the Thin-Film Method
This protocol is adapted from a rapid screening method for polyprenols that yields high sensitivity.[1]
-
Solution Preparation:
-
Analyte Solution: Dissolve the polyprenol extract in n-hexane to a final concentration between 5 ng/mL and 100 µg/mL.[9]
-
Aqueous Solution: Prepare an aqueous solution of barium acetate containing 2,5-dihydroxybenzoic acid (DHB) as the matrix.
-
-
Target Plate Preparation:
-
Directly on a MALDI target plate, place a small droplet of the aqueous barium acetate/DHB solution.
-
Carefully add a droplet of the n-hexane polyprenol solution on top of the aqueous droplet. A polyprenol-based monolayer will form at the liquid-liquid interface.[1]
-
Allow the solvents to completely evaporate.
-
-
Mass Spectrometry Analysis:
Visual Guides
Caption: General experimental workflow for this compound analysis.
Caption: Decision tree for troubleshooting low signal intensity in ESI-MS.
References
- 1. A new approach for analysis of polyprenols by a combination of thin-film chemical deposition and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometry analysis of polyisoprenoids alcohols and carotenoids via ESI(Li(+))-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Liquid chromatography/tandem mass spectrometry of dolichols and polyprenols, lipid sugar carriers across evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of matrix-assisted laser desorption ionization mass spectrometry for polymer characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tytlabs.co.jp [tytlabs.co.jp]
- 13. Quantitative determination of octadecenedioic acid in human skin and transdermal perfusates by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Octadecaprenol and Dolichol for Researchers and Drug Development Professionals
In the landscape of cellular biology and drug development, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a detailed comparative analysis of two significant long-chain polyisoprenoid alcohols: octadecaprenol and dolichol. While both are synthesized from isoprene (B109036) units, their distinct structural characteristics dictate their divergent biological roles, particularly within eukaryotic cells. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure, function, and experimental considerations of these molecules.
At a Glance: Key Distinctions
| Feature | This compound | Dolichol |
| Number of Isoprene Units | 18 | Typically 14-24 in mammals |
| Saturation of Alpha-Isoprene Unit | Unsaturated | Saturated |
| Predominant Stereochemistry | Typically di-trans-poly-cis in plants | Mixed cis and trans isomers |
| Primary Role in Eukaryotes | Natural bioregulator in plants; potential precursor to dolichols | Essential lipid carrier for N-linked glycosylation |
| Endogenous to Mammals | No | Yes |
Structural and Physicochemical Properties
The fundamental difference between this compound and dolichol lies in the saturation of the alpha-isoprene unit (the unit bearing the hydroxyl group). Dolichols are characterized by a saturated alpha-isoprene unit, whereas in this compound, this unit remains unsaturated. This seemingly minor difference has significant implications for their three-dimensional structure and biological function.
This compound , a C90 polyprenol, consists of 18 isoprene units. A known isomer found in Ginkgo biloba is di-trans-poly-cis-octadecaprenol, indicating a specific arrangement of double bonds that influences its overall shape.[1] Polyprenols, in general, are considered natural bioregulators in plants.[2]
Dolichols , on the other hand, are a family of alpha-saturated polyisoprenoid alcohols with chain lengths typically ranging from 14 to 24 isoprene units in mammals.[3] The saturation of the alpha-isoprene unit, along with a mix of cis and trans isomers along the chain, imparts a greater flexibility to the dolichol molecule compared to the more rigid structure of many polyprenols.
Biosynthesis Pathways
Both this compound and dolichol originate from the mevalonate (B85504) pathway, which is responsible for the synthesis of isoprenoid precursors.
Dolichol Biosynthesis: The synthesis of dolichol is a well-characterized process that occurs primarily in the endoplasmic reticulum. It begins with the formation of farnesyl pyrophosphate (FPP). A cis-prenyltransferase then catalyzes the sequential addition of isopentenyl pyrophosphate (IPP) units to FPP, forming a polyprenyl pyrophosphate. This is followed by dephosphorylation to a polyprenol. The final and defining step is the saturation of the alpha-isoprene unit by a polyprenol reductase, yielding dolichol.
Caption: Biosynthesis pathway of Dolichol.
This compound Biosynthesis: The biosynthesis of this compound also starts from the mevalonate pathway and involves the action of cis-prenyltransferases to assemble the 18 isoprene units. As a polyprenol, it does not undergo the final alpha-saturation step that characterizes dolichol synthesis. The specific enzymes responsible for the synthesis of this particular long-chain polyprenol in organisms like Ginkgo biloba are less well-characterized compared to those for dolichol synthesis.
Caption: Biosynthesis pathway of this compound.
Functional Roles in Eukaryotes
The primary and essential function of dolichol in eukaryotes is its role as a lipid carrier in the synthesis of N-linked glycoproteins. In its phosphorylated form, dolichol phosphate (B84403) acts as a membrane anchor in the endoplasmic reticulum for the assembly of the oligosaccharide precursor (GlcNAc)₂Man₉Glc₃. This oligosaccharide is then transferred to asparagine residues of nascent polypeptide chains. This process is crucial for the correct folding, stability, and function of a vast number of eukaryotic proteins.
The specific functions of This compound are less clearly defined, particularly in animals. In plants, polyprenols are known to act as natural bioregulators.[2] Some research suggests that exogenous polyprenols can be taken up by animal cells and metabolized. For instance, in the liver, polyprenols can be converted to their active dolichol forms. The pharmacological activity of polyprenols is often attributed to their conversion to dolichols in the liver.[4]
Experimental Protocols
The analysis of long-chain polyisoprenoids like this compound and dolichol requires specialized experimental protocols due to their hydrophobic nature.
Extraction and Purification
A common method for extracting polyprenols and dolichols from biological samples involves the following steps:
-
Homogenization: The tissue sample is homogenized in a suitable solvent, typically a mixture of chloroform (B151607) and methanol.
-
Saponification: The lipid extract is subjected to alkaline hydrolysis (saponification) using potassium hydroxide (B78521) to release the free polyprenol and dolichol alcohols from their esterified forms.
-
Extraction of Unsaponifiable Lipids: The unsaponifiable lipids, including polyprenols and dolichols, are then extracted with an organic solvent such as hexane (B92381) or diethyl ether.
-
Purification: The crude extract can be further purified using column chromatography on silica (B1680970) gel or other separation techniques.
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound and dolichol.
-
Stationary Phase: Reversed-phase columns (e.g., C18) are commonly used.
-
Mobile Phase: A non-polar mobile phase, such as a mixture of isopropanol, methanol, and hexane, is typically employed in an isocratic or gradient elution mode.
-
Detection: Detection is usually performed using a UV detector at a low wavelength (around 210 nm) or, for greater sensitivity and specificity, a mass spectrometer (LC-MS).
Experimental Workflow for Comparative Analysis
Caption: Workflow for polyprenoid analysis.
Conclusion
References
Validating Archaeal Biomarkers: A Comparative Guide to Diphytanyl Glycerol Diether (DGDG) and Glycerol Dibiphytanyl Glycerol Tetraether (GDGT)
To our valued researchers, scientists, and drug development professionals:
In the quest for specific molecular indicators of archaeal life, both past and present, membrane lipids stand out as the most reliable biomarkers. Their unique chemical structures, fundamentally different from those of bacteria and eukaryotes, provide a clear signature of archaeal presence and metabolism.
Initial inquiries into "octadecaprenol" as a potential archaeal biomarker have yielded no supporting evidence within the current body of scientific literature. This C90 polyprenol is not recognized as a characteristic structural or functional lipid in archaea. The dominant and extensively validated biomarkers are, in fact, lipids based on C20 and C40 isoprenoid chains.
This guide, therefore, focuses on an objective comparison of the two principal classes of archaeal lipid biomarkers: diphytanyl glycerol (B35011) diethers (DGDGs) , commonly represented by archaeol (B159478), and glycerol dibiphytanyl glycerol tetraethers (GDGTs) . We provide the requisite experimental data and detailed protocols to support their validation and application in your research.
Structural and Functional Comparison: DGDG vs. GDGT
The fundamental difference between DGDG and GDGT lipids lies in their core structure, which dictates the architecture of the archaeal cell membrane.
-
Diphytanyl Glycerol Diether (DGDG/Archaeol): This molecule consists of two 20-carbon (C20) phytanyl chains linked via ether bonds to an sn-glycerol-1-phosphate (B1203117) backbone.[1] These lipids assemble into a bilayer membrane, analogous in thickness to the ester-linked fatty acid-based membranes of bacteria and eukaryotes.[2]
-
Glycerol Dibiphytanyl Glycerol Tetraether (GDGT): GDGTs are formed by the head-to-head covalent linkage of two C40 biphytanyl chains, which are themselves derived from C20 precursors.[2] This creates a single molecule that spans the entire membrane, forming a lipid monolayer.[2][3] This monolayer structure provides exceptional stability, making GDGTs a key adaptation for archaea thriving in extreme environments such as high temperatures and acidic pH.[2][4]
Below is a diagram illustrating the fundamental structural differences between these two key archaeal lipid classes.
Comparative Data Presentation
The distribution and abundance of DGDG and GDGT lipids vary significantly among different archaeal phyla and are influenced by environmental conditions. This differential distribution is the foundation of their use as specific biomarkers.
| Feature | Diphytanyl Glycerol Diether (DGDG/Archaeol) | Glycerol Dibiphytanyl Glycerol Tetraether (GDGT) |
| Membrane Structure | Bilayer | Monolayer[2] |
| Core Lipid | Archaeol (2,3-di-O-phytanyl-sn-glycerol) | Caldarchaeol (dibiphytanyl diglycerol (B53887) tetraether)[5] |
| Hydrocarbon Chains | Two C20 phytanyl chains[1] | Two C40 biphytanyl chains[1] |
| Primary Phyla | Euryarchaeota | Crenarchaeota, Thaumarchaeota, some Euryarchaeota[4][6] |
| Key Biomarker For | Methanogens, Halophiles[7][8] | Thermophiles, Acidophiles, Ammonia-oxidizing archaea[4][9] |
| Environmental Significance | Indicator of methanogenesis in anaerobic environments.[7][10] | Used in paleotemperature proxies (e.g., TEX86) due to temperature-dependent cyclization.[11][12] |
| Structural Variations | Can have unsaturated isoprenoid chains. | Varies in the number of cyclopentane (B165970)/cyclohexane (B81311) rings.[4][6] |
Distribution and Biomarker Specificity
Archaeol (DGDG) is synthesized by a wide range of Euryarchaeota, including methanogens and extreme halophiles.[7] Its presence in anoxic environments is often a strong indicator of active methanogenesis.[7][10][13] While some Thaumarchaeota may produce minor amounts of archaeol, its high abundance is primarily linked to methanogenic activity.[8]
GDGTs are the major membrane lipids in most archaea adapted to extreme conditions.[2] The number of cyclopentane rings within the C40 biphytanyl chains of GDGTs often increases with environmental temperature to enhance membrane stability.[11] This relationship forms the basis of the TEX86 paleotemperature proxy.[11][14] Furthermore, a specific GDGT containing a cyclohexane ring, known as crenarchaeol, is a characteristic biomarker for the phylum Thaumarchaeota, which includes many ammonia-oxidizing archaea.[9][12] Therefore, the relative abundance of different GDGT structures can provide insights into both past temperatures and the composition of archaeal communities.[15][16][17][18]
Experimental Protocols
Validating DGDG and GDGT as biomarkers requires robust methods for their extraction, separation, and analysis. While universal protocols are still being refined, the following methodologies are widely established.[19][20][21]
Total Lipid Extraction (Modified Bligh-Dyer Method)
This is the most common method for extracting lipids from both cultured cells and environmental samples (e.g., sediments, water filters).
-
Sample Preparation: Lyophilize (freeze-dry) solid samples (e.g., soil, sediment) and homogenize. For aqueous samples, filter cells onto a glass fiber filter.
-
Solvent Extraction: Place the sample in a single-phase solvent mixture of chloroform (B151607):methanol (B129727):phosphate buffer (or 5% trichloroacetic acid for enhanced tetraether recovery) in a ratio of 1:2:0.8 (v/v/v).[22][23]
-
Phase Separation: Add additional chloroform and water to the extract to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water), inducing phase separation.
-
Collection: The lipids will be concentrated in the lower chloroform phase. Collect this phase and dry it under a stream of N2 gas.
Analysis of Core Lipids
For many biomarker applications, the core lipids (archaeol and the GDGT glycerol backbone) are analyzed after removing the polar headgroups.
-
Acid Hydrolysis: To cleave polar headgroups, the dried total lipid extract is hydrolyzed with 5% HCl in methanol at 70°C for 2-3 hours.[23][24]
-
Extraction of Core Lipids: After hydrolysis, neutralize the solution and extract the resulting core lipids using a non-polar solvent like hexane.
-
Analysis:
-
GDGTs: The core lipid extract is dissolved in a hexane:isopropanol (99:1, v/v) mixture and analyzed by High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS).[25][26][27] This technique allows for the separation and quantification of different GDGTs based on the number of cyclic moieties.[28]
-
Archaeol (DGDG): While also detectable by HPLC-MS, archaeol is often analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[10][25][29]
-
The general workflow for archaeal biomarker analysis is depicted below.
Conclusion
While the search for novel archaeal biomarkers is an ongoing and valuable endeavor, diphytanyl glycerol diethers (DGDG) and glycerol dibiphytanyl glycerol tetraethers (GDGT) remain the gold standard for specificity and reliability. Their distinct structures, differential distribution among major archaeal groups, and well-characterized responses to environmental variables provide a robust framework for identifying archaeal presence and activity in a wide range of scientific contexts. The experimental protocols outlined in this guide offer a validated starting point for researchers aiming to incorporate these powerful biomarkers into their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering archaeal membrane‐spanning lipid GDGT biosynthesis in bacteria: Implications for early life membrane transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–function relationships in pure archaeal bipolar tetraether lipids - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03788J [pubs.rsc.org]
- 4. Frontiers | The Role of Tetraether Lipid Composition in the Adaptation of Thermophilic Archaea to Acidity [frontiersin.org]
- 5. Diphytanyl and dibiphytanyl glycerol ether lipids of methanogenic archaebacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcn.montana.edu [rcn.montana.edu]
- 7. Archaeol: An Indicator of Methanogenesis in Water-Saturated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Core and Intact Polar Glycerol Dibiphytanyl Glycerol Tetraether Lipids of Ammonia-Oxidizing Archaea Enriched from Marine and Estuarine Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Archaeol: an indicator of methanogenesis in water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. GDGT distribution in a stratified lake and implications for the application of TEX86 in paleoenvironmental reconstructions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 16. db-thueringen.de [db-thueringen.de]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective | Semantic Scholar [semanticscholar.org]
- 22. Extraction and composition of polar lipids from the archaebacterium, Methanobacterium thermoautotrophicum: effective extraction of tetraether lipids by an acidified solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methods for Analyzing Archaeal Lipids | Massachusetts Institute of Technology - Edubirdie [edubirdie.com]
- 24. researchgate.net [researchgate.net]
- 25. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Impacts of temperature and pH on the distribution of archaeal lipids in Yunnan hot springs, China [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. archbase.com [archbase.com]
A Comparative Guide to the Cross-Validation of HPLC and MS Methods for Octadecaprenol Analysis
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method is critically dependent on its performance characteristics. The following tables summarize the key validation parameters for HPLC-UV and LC-MS methods, providing a clear comparison of their capabilities in the analysis of long-chain lipids like octadecaprenol. The data presented is a synthesis of reported values for polyprenols and similar compounds to offer a representative comparison.
Table 1: Comparison of HPLC-UV and LC-MS Method Validation Parameters for the Analysis of Long-Chain Lipids
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity (R²) | >0.999 | >0.99 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | Typically in the µg/mL range | Typically in the ng/mL to pg/mL range |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range | Typically in the ng/mL to pg/mL range |
Table 2: Detailed Performance Data from Validated Methods for Related Compounds
| Method | Analyte | Linearity (R²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| UHPLC-UV | Polyphenols | >0.990 | 0.33 - 4 ng | 0.5 - 10 ng | 94.3 - 110.4% | < 15% | [1] |
| UHPLC-MS/MS | Polyphenols | >0.989 | 0.003 - 2 ng | 0.007 - 6.67 ng | 91.2 - 113.3% | < 15% | [1] |
| HPLC-MS | Polyprenols | - | 50 pM | - | - | - | [2] |
Note: The data for polyphenols is included to illustrate the comparative performance of UV and MS detection under similar chromatographic conditions.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound and related polyprenols using HPLC-UV and LC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of polyprenols where sufficient concentration is available and a chromophore is present or can be introduced.
Sample Preparation:
-
Extraction: Extract the lipid fraction containing this compound from the sample matrix (e.g., plant material, biological tissue) using a suitable organic solvent system, such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Saponification (Optional): To analyze total this compound (free and esterified forms), perform saponification of the lipid extract using a methanolic potassium hydroxide (B78521) solution.
-
Purification: The crude extract can be purified using Solid-Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.
-
Reconstitution: Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol, n-hexane, and isopropanol. For example, a gradient of methanol and isopropanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a low wavelength, typically around 210 nm, as polyprenols lack a strong chromophore at higher wavelengths.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices, especially at low concentrations.
Sample Preparation:
The sample preparation procedure is similar to that for HPLC-UV, involving extraction and optional saponification and purification. It is crucial to use high-purity solvents to minimize background interference in the mass spectrometer.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: An HPLC or UHPLC system. An Agilent 1260 Infinity II or equivalent is a suitable example.[2]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of solvents such as methanol, n-hexane, propanol-2, and an aqueous solution of a volatile salt like ammonium (B1175870) acetate (B1210297) to facilitate ionization.[2]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). An AB Sciex QTrap® 3200MD is an example of a triple quadrupole instrument used for polyprenol analysis.[2]
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. ESI is often performed in positive ion mode for polyprenols, sometimes with the addition of an alkali metal salt to enhance the formation of adduct ions.
-
Detection: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
Mandatory Visualization
To provide a clear understanding of the cross-validation process, the following diagrams illustrate the general experimental workflow and the logical relationship between the different stages of method validation.
Caption: Experimental workflow for the analysis and validation of this compound methods.
Caption: Logical relationship of validation parameters for method cross-validation.
References
Octadecaprenol: A Comparative Analysis of its Function Against Other Long-Chain Polyprenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain polyprenols, a class of isoprenoid alcohols, are integral components of cellular membranes in various organisms and have garnered significant attention for their diverse biological activities. Among these, octadecaprenol (C90), a polyprenol with 18 isoprene (B109036) units, stands out for its potential therapeutic applications. This guide provides a comprehensive comparison of the known functions of this compound with other long-chain polyprenols, such as solanesol (B192409) (C45) and dolichols (typically C80-C105 in mammals). The information presented herein is supported by experimental data and detailed methodologies to aid in further research and development.
Core Functions of Long-Chain Polyprenols
Long-chain polyprenols and their saturated counterparts, dolichols, are precursors for dolichyl phosphate (B84403), an essential molecule in the synthesis of N-linked glycoproteins. This process is crucial for proper protein folding, stability, and function. Beyond this fundamental role, long-chain polyprenols have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The length of the isoprenoid chain appears to play a role in the potency and mechanism of these activities, making comparative studies essential for understanding their therapeutic potential.
Comparative Analysis of Biological Activities
While direct comparative studies with quantitative data for this compound are limited in publicly available literature, this section synthesizes the existing evidence for its activities alongside those of other well-studied long-chain polyprenols.
Antioxidant Activity
Long-chain polyprenols are known to possess antioxidant properties, primarily attributed to their ability to scavenge free radicals within the lipophilic environment of cellular membranes.
Table 1: Comparative Antioxidant Activity of Long-Chain Polyprenols
| Polyprenol | Assay | Model System | Observed Effect | IC50 Value | Reference |
| This compound (C90) | - | - | Data not available | - | - |
| Solanesol (C45) | DPPH Radical Scavenging | In vitro | Comparable to Trolox | Data not available | [1][2] |
| Superoxide Anion Scavenging | In vitro | Potent scavenging activity | Data not available | [2][3] | |
| Hydroxyl Radical Scavenging | In vitro | Potent scavenging activity | Data not available | [2][3] | |
| Dolichol (C80-C105) | Thiobarbituric Acid Reactive Substances (TBARS) | Rat hepatocytes | Protective role against lipid peroxidation | Data not available | [4] |
| Lipid Peroxidation Assay | In vitro | Acts as a radical scavenger of peroxidized lipids | Data not available | [5] |
Note: The lack of specific IC50 values for this compound in antioxidant assays highlights a significant gap in the current research landscape. Further studies are required to quantify its antioxidant potential relative to other polyprenols.
Anti-inflammatory Activity
The anti-inflammatory effects of long-chain polyprenols are often attributed to their ability to modulate inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.
Table 2: Comparative Anti-inflammatory Activity of Long-Chain Polyprenols
| Polyprenol | Assay | Model System | Observed Effect | IC50 Value | Reference |
| This compound (C90) | - | - | Data not available | - | - |
| Solanesol (C45) | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Inhibition of NO production | Data not available | [6] |
| Cytokine Production (IL-1β, IL-6, TNF-α) | LPS-stimulated RAW264.7 macrophages | Inhibition of pro-inflammatory cytokine secretion | Data not available | [6] | |
| Dolichol (C80-C105) | - | Turpentine-induced inflammation in mice | Increased synthesis during inflammation | - | [7] |
| - | Hepatocytes from inflamed rats | Increased levels in liver homogenates and microsomes | - | [8] |
Note: While qualitative evidence suggests the involvement of dolichols in inflammatory processes, quantitative data on the direct anti-inflammatory effects of this compound and comparative IC50 values are currently unavailable.
Anticancer Activity
Several long-chain polyprenols have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
Table 3: Comparative Anticancer Activity of Long-Chain Polyprenols
| Polyprenol | Cell Line | Observed Effect | IC50 Value | Reference |
| This compound (C90) | - | Data not available | - | - |
| Solanesol (C45) | KK47/TX30 (paclitaxel-resistant) | Reversal of drug resistance | Data not available | [9] |
| Dolichol (C80-C105) | WiDr (colon cancer) | Cell cycle arrest at G0/G1 phase | Data not available | [10] |
| Various cancer cell lines | Induction of apoptosis | Data not available | [1] |
Note: The anticancer potential of this compound remains to be quantitatively evaluated. The available data on other polyprenols suggest that this is a promising area for future investigation.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Protocol:
-
Prepare a stock solution of the test compound (e.g., polyprenol) in a suitable organic solvent (e.g., ethanol (B145695) or methanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.
-
Add an equal volume of the DPPH solution to each well.
-
Include a control well containing the solvent and DPPH solution, and a blank well containing the solvent and the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.
Griess Assay for Nitric Oxide (NO) Production in Macrophages for Anti-inflammatory Activity
This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., polyprenol) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix an equal volume of the supernatant with Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (e.g., polyprenol) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Signaling Pathways
The biological effects of long-chain polyprenols are often mediated through their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Some natural compounds inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes. While direct evidence for this compound is lacking, solanesol has been shown to exert anti-inflammatory effects, potentially through the modulation of pathways like NF-κB[6].
Caption: Potential inhibition of the NF-κB signaling pathway by long-chain polyprenols.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Solanesol has been shown to inhibit the production of inflammatory cytokines through the p38 and Akt signaling pathways, which are related to the MAPK cascade[11].
Caption: Potential modulation of the MAPK signaling pathway by long-chain polyprenols.
Conclusion and Future Directions
This compound, as a long-chain polyprenol, holds significant promise for therapeutic applications due to its likely involvement in fundamental cellular processes and potential antioxidant, anti-inflammatory, and anticancer activities. However, this comparative guide highlights a critical need for further research to quantify the biological activities of this compound and directly compare them with other long-chain polyprenols. Future studies should focus on:
-
Quantitative Bioactivity Assays: Determining the IC50 values of this compound in various antioxidant, anti-inflammatory, and anticancer assays.
-
Comparative Studies: Directly comparing the efficacy of this compound with other polyprenols of varying chain lengths to establish structure-activity relationships.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this compound and other long-chain polyprenols in the development of novel drugs and therapies.
References
- 1. Suppression of dolichol synthesis with isoprenoids and statins may potentiate the cancer-retardant efficacy of IGF-I down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Compound Dolichol ... preview & related info | Mendeley [mendeley.com]
- 3. Alpha-solanine inhibits endothelial inflammation via nuclear factor kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dolichol: A Component of the Cellular Antioxidant Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ageing and oxidative stress: a role for dolichol in the antioxidant machinery of cell membranes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solanesol: a promising natural product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammation-induced increases in dolichol synthesis and hydroxymethylglutaryl-coenzyme A reductase activity in mouse liver are prevented by a high-cholesterol diet but not by fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effect of inflammation and dexamethasone on dolichol and dolichol phosphate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactivities and Medicinal Value of Solanesol and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ukm.my [ukm.my]
- 11. RNA Sequencing Provides Insights into the Regulation of Solanesol Biosynthesis in Nicotiana tabacum Induced by Moderately High Temperature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Archaeal Dolichols: Structure and Function Across Diverse Species
For Immediate Publication
AUSTIN, TX – December 3, 2025 – In the rarefied world of archaeal biology, the unique composition of their cellular membranes provides a critical advantage for survival in extreme environments. Central to these membranes are long-chain polyprenols, specifically dolichols, which play a pivotal role as lipid carriers in the essential process of N-glycosylation. This guide offers a detailed structural comparison of dolichols from three distinct archaeal species: the thermoacidophile Sulfolobus acidocaldarius, the halophile Halobacterium salinarum, and the methanogen Methanothermobacter thermautotrophicus. This analysis, supported by experimental data, illuminates the structural diversity of these molecules and their adaptation to different environmental niches.
Structural Comparison of Archaeal Dolichols
The defining characteristics of archaeal dolichols, which distinguish them from their bacterial and eukaryotic counterparts, include the saturation of the α-isoprene unit and, uniquely, the ω-isoprene unit. However, significant variations in chain length and the degree of saturation of the internal isoprene (B109036) units are observed across different archaeal species. These structural differences are summarized in the table below.
| Feature | Sulfolobus acidocaldarius | Halobacterium salinarum | Methanothermobacter thermautotrophicus |
| Optimal Growth | High temperature (75-80°C), low pH (2-3) | High salt concentration (3.5-4.5 M NaCl) | High temperature (65°C), methanogenic |
| Dolichol Chain Length | C40-C50 (8-10 isoprene units)[1] | C55-C60 (11-12 isoprene units) | C50-C55 (10-11 isoprene units)[2] |
| Saturation | Highly saturated (α, ω, and internal units)[1] | α and ω units saturated | α-saturation inferred from function |
| Primary Function | Dolichyl pyrophosphate carrier for N-glycosylation | Dolichyl phosphate (B84403) carrier for N-glycosylation | Dolichyl phosphate carrier for pseudomurein and glycoprotein (B1211001) synthesis[3] |
Experimental Protocols
The structural elucidation of these archaeal dolichols relies on a series of sophisticated experimental procedures, from the initial extraction from cell biomass to detailed analysis using mass spectrometry and nuclear magnetic resonance spectroscopy.
Archaeal Lipid Extraction (Modified Bligh-Dyer Method)
This protocol is a common starting point for the extraction of total lipids from archaeal biomass.
-
Cell Lysis: Archaeal cell pellets are subjected to lysis, often through sonication or freeze-thaw cycles, in a single-phase solvent mixture of chloroform (B151607), methanol, and water (or a suitable buffer).
-
Phase Separation: The mixture is then partitioned into two phases by the addition of chloroform and water. The lower organic phase, containing the lipids, is carefully collected.
-
Solvent Evaporation: The solvent from the lipid-containing phase is removed under a stream of nitrogen or by rotary evaporation to yield the total lipid extract.
Purification of Dolichols/Dolichyl Phosphates
The total lipid extract is then fractionated to isolate the polyprenol fraction.
-
Column Chromatography: The crude lipid extract is applied to a silica (B1680970) gel column. A non-polar solvent system is used to elute the apolar polyprenols, separating them from the more polar phospholipids (B1166683) and glycolipids.
-
Anion-Exchange Chromatography: For the specific purification of dolichyl phosphates, anion-exchange chromatography can be employed to separate the phosphorylated species from neutral dolichols and other lipids.
Structural Analysis by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
LC-ESI-MS/MS is a powerful technique for the identification and structural characterization of archaeal dolichols and their phosphorylated derivatives.
-
Chromatographic Separation: The purified polyprenol fraction is injected into a high-performance liquid chromatography (HPLC) system, typically using a reverse-phase C18 column. A gradient of solvents, such as a mixture of acetonitrile, isopropanol, and water with ammonium (B1175870) acetate (B1210297) and formic acid, is used to separate the different dolichol species based on their chain length and saturation.
-
Mass Spectrometry Analysis: The eluting compounds are ionized using an electrospray ionization (ESI) source and analyzed by a tandem mass spectrometer.
-
Full Scan MS: This provides the molecular weights of the different dolichol species present in the sample.
-
Tandem MS (MS/MS): Specific molecular ions are fragmented to generate characteristic fragmentation patterns. The analysis of these fragments provides information about the degree of saturation and the positions of saturated isoprene units.
-
The Role of Archaeal Dolichols in N-Glycosylation
In archaea, as in eukaryotes, dolichyl phosphates are essential lipid carriers for the assembly of oligosaccharides that are subsequently transferred to asparagine residues of proteins—a process known as N-glycosylation. This post-translational modification is crucial for the proper folding, stability, and function of many extracellular proteins, including the S-layer proteins that form a protective crystalline layer around many archaeal cells.
The N-glycosylation pathways in Sulfolobus acidocaldarius and Halobacterium salinarum exhibit both conserved and distinct features, reflecting their evolutionary divergence and adaptation to different environments.
Figure 1. Proposed N-glycosylation pathway in Sulfolobus acidocaldarius.
Figure 2. Proposed N-glycosylation pathway in Halobacterium salinarum.
Concluding Remarks
The structural diversity of dolichols across different archaeal species highlights the remarkable adaptability of these organisms to their respective extreme environments. The shorter, more saturated dolichols of the thermoacidophile S. acidocaldarius may contribute to a more rigid and stable membrane at high temperatures, while the longer dolichols of the halophile H. salinarum and the methanogen M. thermautotrophicus are suited to their unique physiological demands. Further research into the biosynthesis and function of these fascinating molecules will undoubtedly provide deeper insights into the evolution of life in extreme environments and may open new avenues for biotechnological applications.
References
Unveiling Archaeal Lipid Diversity: A Comparative Analysis of Sulfolobus acidocaldarius and Halobacterium salinarum
A deep dive into the lipidomic landscapes of two model archaea reveals significant differences in their membrane composition, reflecting their adaptation to disparate extreme environments. This guide compares the lipid profiles of the thermoacidophile Sulfolobus acidocaldarius, which possesses long-chain polyprenols, and the extreme halophile Halobacterium salinarum, which is characterized by a distinct lipid makeup devoid of such long molecules.
This comparative guide is intended for researchers, scientists, and drug development professionals interested in the unique biochemistry of archaea and the potential applications of their distinct lipid structures. We will explore the quantitative differences in their lipidomes, detail the experimental protocols used for their characterization, and provide visual representations of key concepts.
Quantitative Lipid Composition
The lipid composition of archaea is fundamentally different from that of bacteria and eukaryotes, characterized by isoprenoid chains linked to a glycerol (B35011) backbone via ether bonds. However, significant diversity exists within the archaeal domain itself. Here, we present a quantitative comparison of the major lipid classes in Sulfolobus acidocaldarius and Halobacterium salinarum.
| Lipid Class | Sulfolobus acidocaldarius (% of Total Lipids) | Halobacterium salinarum (% of Total Polar Lipids) |
| Phospholipids | ||
| Phosphatidylglycerol (PG) | - | ~10% |
| Phosphatidylglycerophosphate methyl ester (PGP-Me) | - | ~65% |
| Phosphatidylglycerosulfate (PGS) | - | ~5% |
| Archaeal Cardiolipin (BPG) | - | ~5% |
| Glycolipids | ||
| Monoglycosyl Diether (MGD) | - | - |
| Diglycosyl Diether (DGD) | Present, but minor | - |
| Sulfated Diglycosyl Diether (S-DGD) | - | ~15% |
| Tetraether Lipids | ||
| Glycerol Dialkyl Glycerol Tetraether (GDGT) | Predominant | Absent |
| Glycerol Dialkyl Calditol Tetraether (GDCT) | Predominant | Absent |
| Neutral Lipids | ||
| Squalene | Present | Present |
| Bacterioruberin | Absent | Present |
| Polyprenols | ||
| C30-C70 Polyprenols | Present | Not typically reported |
Note: The data presented is a synthesis from multiple sources and may vary depending on growth conditions and analytical methods.
Experimental Protocols
The characterization of archaeal lipids requires specialized techniques due to their unique chemical structures. Below are detailed methodologies for the key experiments cited in the lipidomic analysis of Sulfolobus acidocaldarius and Halobacterium salinarum.
Lipid Extraction
A modified Bligh-Dyer method is commonly used for the total lipid extraction from both Sulfolobus acidocaldarius and Halobacterium salinarum.
-
Cell Harvesting: Cells are harvested from culture by centrifugation.
-
Extraction: The cell pellet is extracted with a single-phase mixture of chloroform (B151607):methanol:water (or citrate (B86180) buffer for H. salinarum to maintain cell integrity) in a ratio of 1:2:0.8 (v/v/v).
-
Phase Separation: The mixture is sonicated and then centrifuged. The supernatant is collected, and the pellet is re-extracted. The supernatants are combined, and additional chloroform and water are added to induce phase separation.
-
Lipid Recovery: The lower organic phase, containing the total lipids, is collected and dried under a stream of nitrogen.
Lipid Separation and Identification
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica (B1680970) gel 60 plates are used for the separation of polar and neutral lipids.
-
Mobile Phase: A common solvent system for polar lipids is chloroform:methanol:acetic acid:water (85:22.5:10:4, v/v/v/v). For neutral lipids, a hexane:diethyl ether:acetic acid (80:20:1, v/v/v) system is often employed.
-
Visualization: Lipid spots are visualized by staining with specific reagents such as phosphomolybdic acid (for all lipids), Dittmer-Lester reagent (for phospholipids), or α-naphthol (for glycolipids).
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Chromatography: Normal-phase or reversed-phase HPLC is used for the separation of different lipid classes. For instance, a silica column can be used with a gradient of hexane/isopropanol and isopropanol/water.
-
Mass Spectrometry: The eluent from the HPLC is coupled to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source of a mass spectrometer.
-
Analysis: Mass spectra are acquired in both positive and negative ion modes to identify and quantify the different lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Visualizing Key Concepts
To better understand the fundamental differences in membrane architecture and the biosynthesis of these unique lipids, we provide the following diagrams generated using the DOT language.
The Role of Octadecaprenol in Membrane Fluidity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential role of octadecaprenol in modulating membrane fluidity against other well-established alternatives. As direct experimental data on this compound is limited, this guide draws upon evidence from the broader class of polyprenols and related long-chain isoprenoid alcohols to infer its likely effects. The performance of these molecules is compared with known membrane fluidity modulators, supported by experimental data from various studies.
Introduction to Membrane Fluidity and its Modulators
Membrane fluidity, the viscosity of the lipid bilayer, is a critical parameter for cellular function, influencing protein diffusion, signal transduction, and membrane integrity.[1] This property is dynamically regulated by the lipid composition of the membrane. Key endogenous modulators include cholesterol, sphingolipids, and phospholipids (B1166683) like phosphatidylethanolamine.[1][2][3] In bacteria, hopanoids can serve a similar function to sterols in eukaryotes.[4][5] Long-chain isoprenoid alcohols, such as polyprenols (including this compound) and their saturated derivatives, dolichols, are also integral membrane components, although their precise roles in modulating fluidity are still being elucidated.[4]
Comparative Analysis of Membrane Fluidity Modulators
The effect of a molecule on membrane fluidity can be to either increase or decrease the order and packing of lipid acyl chains. This is often measured by techniques such as fluorescence polarization/anisotropy, where a higher value indicates a more ordered (less fluid) membrane.
While specific data for this compound is not available, studies on similar long-chain polyprenols and dolichols indicate a complex, context-dependent role. For instance, dolichols have been shown to increase the fluidity of the hydrophobic core of synaptic plasma membranes.[6] In contrast, medium-chain polyprenols in the protein-dense thylakoid membranes of plants have been found to restrict fluidity, a condition essential for optimal photosynthetic performance.[2][7] Other long-chain polyprenols have been observed to increase membrane conductance and elasticity, suggesting an increase in membrane dynamics.
The following table summarizes the comparative effects of various molecules on membrane fluidity based on available experimental data.
| Molecule | Class | Typical Effect on Membrane Fluidity | Supporting Evidence/Observations | References |
| This compound (Inferred) | Polyprenol | Variable (Potentially fluidizing or ordering) | Inferred from studies on other polyprenols and dolichols which show context-dependent effects. For example, some dolichols increase fluidity in synaptic membranes, while other polyprenols decrease fluidity in thylakoid membranes. | [2][6][7] |
| Cholesterol | Sterol | Decreases fluidity (increases order) above the lipid phase transition temperature; increases fluidity below it. | Acts as a "fluidity buffer". In fluid-phase membranes, its rigid ring structure restricts the movement of adjacent fatty acid chains. In gel-phase membranes, it disrupts the tight packing of lipids. | [8][9][10] |
| Phosphatidylethanolamine (PE) | Phospholipid | Decreases fluidity (increases rigidity) | The conical shape of PE promotes negative curvature and can increase the packing order of the lipid bilayer. | [1][2][11] |
| Hopanoids (e.g., Diplopterol) | Triterpenoid | Decrease fluidity (increase order) | Considered bacterial "sterol surrogates," hopanoids condense and order lipid membranes in a manner similar to cholesterol. | [4][5][7][12] |
| Sphingolipids (e.g., Sphingomyelin) | Sphingolipid | Decrease fluidity (increase order) | The long, saturated acyl chains of sphingolipids allow for tight packing and the formation of ordered membrane domains (lipid rafts). | [3][13][14] |
Quantitative Comparison of Effects on Membrane Fluidity
The following table presents quantitative data from studies using fluorescence-based techniques to measure changes in membrane fluidity upon the addition of different modulators. Note that direct comparative studies under identical conditions are rare; therefore, these values are indicative of the magnitude of the effect observed in the respective experimental systems.
| Modulator | Experimental System | Methodology | Observed Change in Fluidity Metric | Interpretation | References |
| Dolichol | Mouse brain synaptic plasma membranes | DPH Fluorescence Polarization | Significant decrease in polarization and order parameter | Increased membrane fluidity | [6] |
| Cholesterol | Hippocampal neurons | Laurdan GP Imaging | Increase in GP value from 0.36 to 0.50 | Decreased membrane fluidity | [15] |
| Cholesterol Depletion | Hippocampal neurons | Laurdan GP Imaging | Decrease in GP value from 0.36 to 0.19 | Increased membrane fluidity | [15] |
| Phosphatidylethanolamine | Liposomes | DPH Fluorescence Polarization | Increased fluorescence polarization | Decreased membrane fluidity (increased rigidity) | [11][16] |
| Diplopterol (a hopanoid) | Model membranes | Laurdan GP | Increase in GP values | Decreased membrane fluidity (increased order) | [12] |
Experimental Protocols
Detailed methodologies for two common fluorescence-based assays used to determine membrane fluidity are provided below.
DPH Fluorescence Anisotropy/Polarization Assay
This method measures the rotational mobility of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which partitions into the hydrophobic core of the lipid bilayer. A decrease in the rotational speed, leading to higher fluorescence anisotropy/polarization, indicates a more ordered (less fluid) membrane.[17][18][19]
a. Materials:
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Tetrahydrofuran (THF) or Dimethyl sulfoxide (B87167) (DMSO) for DPH stock solution
-
Liposomes or cell suspension
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Fluorometer with polarization filters
b. Protocol:
-
Probe Preparation: Prepare a stock solution of DPH (e.g., 2 mM in THF or DMSO).
-
Labeling: Dilute the cell suspension or liposome (B1194612) solution to the desired concentration in the appropriate buffer. Add the DPH stock solution to the sample to a final concentration of 1-10 µM.
-
Incubation: Incubate the sample in the dark at a specific temperature (e.g., 37°C) for a sufficient time (e.g., 30-60 minutes) to allow the probe to incorporate into the membranes.
-
Measurement:
-
Set the excitation wavelength to ~355-360 nm and the emission wavelength to ~430-450 nm.[20]
-
Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.
-
Measure the correction factor (G factor) using horizontally polarized excitation light and measuring the parallel (IHH) and perpendicular (IHV) emission intensities (G = IHV / IHH).
-
-
Calculation: Calculate the fluorescence anisotropy (r) or polarization (P) using the following equations:
-
Anisotropy (r) = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Polarization (P) = (IVV - G * IVH) / (IVV + G * IVH)
-
Laurdan Generalized Polarization (GP) Assay
Laurdan is a fluorescent probe that exhibits a spectral shift depending on the polarity of its environment, which is related to water penetration into the membrane and thus lipid packing. In a more ordered membrane, water penetration is lower, and the emission maximum is blue-shifted. The GP value is a measure of this shift.[21][22][23]
a. Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Ethanol (B145695) or DMSO for Laurdan stock solution
-
Liposomes or cell suspension
-
Appropriate buffer
-
Spectrofluorometer or fluorescence microscope with two emission channels
b. Protocol:
-
Probe Preparation: Prepare a stock solution of Laurdan (e.g., 1-5 mM in ethanol or DMSO).
-
Labeling: Add the Laurdan stock solution to the cell or liposome suspension to a final concentration of 1-10 µM.
-
Incubation: Incubate the sample in the dark at the desired temperature for 30-60 minutes.
-
Measurement:
-
Set the excitation wavelength to ~340-365 nm.
-
Measure the fluorescence emission intensity at two wavelengths: one in the blue region corresponding to the ordered phase (e.g., 440 nm) and one in the green region corresponding to the disordered phase (e.g., 490 nm).[22]
-
-
Calculation: Calculate the Generalized Polarization (GP) value using the following equation:
-
GP = (I440 - I490) / (I440 + I490)
-
A higher GP value indicates a more ordered (less fluid) membrane.[24]
-
Visualizations
References
- 1. Phosphatidylethanolamines - Key lipids in cellular function and membrane integrity - biocrates life sciences gmbh [biocrates.com]
- 2. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipid - Wikipedia [en.wikipedia.org]
- 4. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hopanoids - Wikipedia [en.wikipedia.org]
- 6. [PDF] Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells* | Semantic Scholar [semanticscholar.org]
- 7. Hopanoids Play a Role in Membrane Integrity and pH Homeostasis in Rhodopseudomonas palustris TIE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hopanoids, like sterols, modulate dynamics, compaction, phase segregation and permeability of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Membranes in Balance: Mechanisms of Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingolipids and Membrane Biology as Determined from Genetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Cholesterol on Membrane Fluidity and Association of Aβ Oligomers and Subsequent Neuronal Damage: A Double-Edged Sword - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Laurdan - Wikipedia [en.wikipedia.org]
- 23. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
comparing the biosynthetic pathways of octadecaprenol and other polyprenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biosynthetic pathways of various polyprenols, with a special focus on the distinctions between short, medium, and long-chain polyprenol synthesis. While the term "octadecaprenol" (a C90 polyprenol) is not commonly associated with a specific, well-characterized biosynthetic pathway in the current scientific literature, this guide will address the biosynthesis of long-chain polyprenols, which encompasses molecules of similar lengths. We will delve into the key enzymes, substrate specificities, and cellular compartmentalization that differentiate these pathways, supported by experimental data and detailed protocols.
Introduction to Polyprenol Biosynthesis
Polyprenols are a class of long-chain isoprenoid alcohols that play vital roles in a multitude of cellular processes across all domains of life.[1] They are synthesized by a family of enzymes known as cis-prenyltransferases (cis-PTs), which catalyze the sequential condensation of isopentenyl diphosphate (B83284) (IPP) onto an allylic diphosphate primer.[1] The fundamental building blocks for all isoprenoids, IPP and its isomer dimethylallyl diphosphate (DMAPP), are produced through two main pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol of eukaryotes, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids of plants and in most bacteria.[2]
The diversity of polyprenols arises from several key factors, including the type of allylic primer used, the number of IPP units added, and the subunit composition of the cis-PT enzyme. These factors ultimately determine the chain length and stereochemistry of the final polyprenol product.
The Central Role of cis-Prenyltransferases
Cis-prenyltransferases are the central enzymes in polyprenol biosynthesis. They are classified based on the chain length of their products into three main subfamilies:
-
Short-chain cis-PTs: Produce polyprenols up to C25.
-
Medium-chain cis-PTs: Synthesize polyprenols in the range of C30 to C60. A prime example is undecaprenyl diphosphate (UPP, C55) synthase, which is crucial for bacterial cell wall biosynthesis.[1]
-
Long-chain cis-PTs: Responsible for the synthesis of polyprenols with chain lengths from C70 to over C100. These are often precursors to dolichols, which are essential for protein N-glycosylation in eukaryotes.[1]
-
Very long-chain cis-PTs (Rubber synthases): Produce natural rubber, with chain lengths exceeding C10,000.
A key distinction lies in their quaternary structure. Short- and medium-chain cis-PTs are typically homodimers, composed of two identical subunits. In contrast, mammalian, fungal, and long-chain plant cis-PTs are often heteromeric enzymes, consisting of two different subunits.[3]
Comparative Analysis of Polyprenol Biosynthetic Pathways
The biosynthesis of different classes of polyprenols can be compared based on several key parameters, as summarized in the table below.
| Feature | Short-Chain Polyprenols (e.g., Nerylneryl Diphosphate) | Medium-Chain Polyprenols (e.g., Undecaprenyl Diphosphate) | Long-Chain Polyprenols (e.g., Dehydrodolichyl Diphosphate) |
| Product Chain Length | Up to C25 | C30 - C60 | C70 - >C100 |
| Key Enzyme | Short-chain cis-prenyltransferase | Medium-chain cis-prenyltransferase (e.g., UPPS) | Long-chain cis-prenyltransferase (e.g., DHDDS) |
| Enzyme Structure | Typically Homodimer | Typically Homodimer | Often Heterodimer (e.g., DHDDS/NgBR complex)[3] |
| Cellular Location (in Plants) | Plastids | Plastids (for polyprenols), ER (for some dolichol precursors) | Endoplasmic Reticulum (for dolichols)[2] |
| Primary Allylic Substrate | Geranyl diphosphate (GPP), Farnesyl diphosphate (FPP) | Farnesyl diphosphate (FPP), Geranylgeranyl diphosphate (GGPP)[2] | Farnesyl diphosphate (FPP) |
| Source of Precursors (in Plants) | MEP Pathway | MEP Pathway (for plastidial), MVA Pathway (for cytosolic) | MVA Pathway |
| Biological Role | Intermediates in various metabolic pathways | Bacterial cell wall synthesis, protein glycosylation (as dolichol precursors) | Protein N-glycosylation (as dolichols) |
Quantitative Enzyme Kinetics
The efficiency and substrate preference of cis-prenyltransferases can be quantitatively assessed through their kinetic parameters. The following table presents a summary of kinetic data for representative enzymes from different organisms.
| Enzyme (Organism) | Substrate | Kₘ (µM) | kₖₐₜ (s⁻¹) | Catalytic Efficiency (kₖₐₜ/Kₘ) (M⁻¹s⁻¹) | Product Chain Length | Reference |
| RWR89 (C. kanehirae) | GPP | 3.38 ± 0.45 | 0.11 ± 0.01 | 3.25 x 10⁴ | C55 | [4] |
| FPP | 2.17 ± 0.2 | 0.33 ± 0.01 | 1.52 x 10⁵ | |||
| GGPP | 0.80 ± 0.10 | 0.57 ± 0.01 | 7.13 x 10⁵ | |||
| IPP | 47.24 ± 4.21 | 0.46 ± 0.02 | 9.74 x 10³ | |||
| Rv2361c (M. tuberculosis) | GPP | 490 | - | - | C50 | [5] |
| Neryl Diphosphate | 29 | - | - | |||
| ω,E,E-FPP | 84 | - | - | |||
| ω,E,Z-FPP | 290 | - | - | |||
| ω,E,E,E-GGPP | 40 | - | - | |||
| IPP | 89 | - | - |
Note: '-' indicates data not available in the cited source.
Visualizing the Biosynthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the general biosynthetic pathway for polyprenols and highlight the key distinctions between the synthesis of different polyprenol classes.
Caption: General overview of polyprenol biosynthesis pathways.
Caption: Key differences in short/medium vs. long-chain polyprenol biosynthesis.
Experimental Protocols
Heterologous Expression and Purification of cis-Prenyltransferase
This protocol is adapted from a method for the overexpression and purification of human DHDDS in E. coli.[6][7]
a. Cloning and Expression:
-
Synthesize the codon-optimized gene for the target cis-prenyltransferase and clone it into an expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate for 16-20 hours at 16-20°C.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
b. Cell Lysis and Protein Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE. For further purification, size-exclusion chromatography can be performed.
Analysis of Polyprenols by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of polyprenols from biological samples.[8][9]
a. Sample Preparation (Extraction):
-
Homogenize the biological sample (e.g., plant leaves, bacterial cells) in a suitable solvent system, such as chloroform/methanol (2:1, v/v) or hexane/isopropanol (3:2, v/v).
-
Perform a liquid-liquid extraction to separate the lipid phase.
-
Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove water-soluble contaminants.
-
Evaporate the organic solvent under a stream of nitrogen.
-
For analysis of polyprenyl phosphates, an additional saponification step may be required to release the polyprenols.
b. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used for polyprenol separation (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: An isocratic or gradient system of methanol/isopropanol or methanol/hexane is typically employed.[9] The exact composition may need to be optimized depending on the chain length of the polyprenols of interest.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: Polyprenols can be detected by UV absorbance at 210 nm.[9]
-
Quantification: For quantitative analysis, a standard curve should be generated using commercially available polyprenol standards of known concentrations.
c. Data Analysis:
-
Identify the polyprenol peaks in the chromatogram by comparing their retention times with those of the standards.
-
Calculate the concentration of each polyprenol in the sample by interpolating its peak area or height on the standard curve.
Conclusion
The biosynthesis of polyprenols is a complex and highly regulated process that gives rise to a diverse array of molecules with critical cellular functions. The chain length of the final product is a key determinant of its biological role and is primarily controlled by the specificity of the cis-prenyltransferase enzyme. While a specific pathway for this compound is not well-defined, the principles governing the synthesis of long-chain polyprenols provide a framework for understanding how such molecules could be produced. The experimental protocols outlined in this guide offer a starting point for researchers to investigate these fascinating pathways further and to characterize the enzymes and products involved.
References
- 1. cis-Prenyltransferase: New Insights into Protein Glycosylation, Rubber Synthesis, and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyprenols Are Synthesized by a Plastidial cis-Prenyltransferase and Influence Photosynthetic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-Prenyltransferase: New Insights into Protein Glycosylation, Rubber Synthesis, and Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complexation and evolution of cis‐prenyltransferase homologues in Cinnamomum kanehirae deduced from kinetic and functional characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decaprenyl Diphosphate Synthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression and Purification of Human Cis-prenyltransferase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overexpression and Purification of Human Cis-prenyltransferase in Escherichia coli [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02872K [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling Octadecaprenol
Disclaimer: No specific Safety Data Sheet (SDS) for Octadecaprenol is readily available. The following guidance is based on the safety profiles of structurally similar long-chain polyisoprenoid alcohols, such as Solanesol, and established general laboratory safety protocols. When handling novel or uncharacterized substances, it is imperative to treat them as potentially hazardous.
This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for handling this compound. Adherence to these procedures is crucial for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The first line of defense when handling any chemical is appropriate personal protective equipment. While long-chain alcohols are generally considered to have low toxicity, direct contact should always be avoided.[1][2][3]
Recommended PPE for Handling this compound:
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical splash goggles should be worn at all times to protect against accidental splashes.[4][5] |
| Hand Protection | Chemically resistant gloves are mandatory. Nitrile gloves are recommended for handling this compound and associated solvents.[4] |
| Body Protection | A standard laboratory coat must be worn to prevent skin contact and contamination of personal clothing.[4][6][7] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If creating aerosols or dust, a NIOSH-approved respirator (e.g., N95) should be used. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling is vital to ensure both personnel safety and the integrity of the compound.
1. Preparation and Weighing:
-
Conduct all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure and contain any dust.[4][8]
-
Use anti-static weigh boats or paper.
-
Have all necessary equipment (spatulas, containers, solvents) ready before starting.
2. Dissolving the Compound:
-
Since this compound is likely a waxy solid or oil at room temperature, it will often be handled in solution.
-
Slowly add the weighed this compound to the chosen solvent in a suitable container (e.g., glass beaker or flask) inside a fume hood.
-
Common solvents for similar compounds include ethanol (B145695) and hexane.[4]
-
Use a magnetic stirrer for efficient dissolution.
3. General Handling of Solutions:
-
Always handle solutions in a well-ventilated area, preferably a fume hood, especially when using volatile organic solvents.[4][9]
-
Keep containers tightly sealed when not in use to prevent solvent evaporation and potential contamination.[4]
-
Avoid all skin and eye contact with the chemical and its solutions.[9][10]
-
Do not eat, drink, or apply cosmetics in the laboratory.[6][10][11]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6][7]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe workplace.
1. Solid this compound Waste:
-
Dispose of unwanted solid this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste.[4]
2. This compound Solutions:
-
Dispose of this compound solutions in a properly labeled, sealed waste container for organic or halogenated solvent waste, as appropriate.[4]
3. Contaminated Materials:
-
Any materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) should be placed in a sealed bag or container and disposed of as solid chemical waste.[4][5]
Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. research.njit.edu [research.njit.edu]
- 7. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ehs.okstate.edu [ehs.okstate.edu]
- 11. cce.caltech.edu [cce.caltech.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
